Miglustat-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
UQRORFVVSGFNRO-VYNVFXNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Miglustat-d9 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Miglustat-d9, a deuterated internal standard for the quantitative analysis of Miglustat. This document outlines a plausible and detailed synthetic methodology, comprehensive characterization techniques, and the application of this stable isotope-labeled compound in research settings.
Introduction
Miglustat, N-butyldeoxynojirimycin, is an iminosugar that functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase.[1] It is utilized in the treatment of Type I Gaucher disease.[2] this compound is the deuterium-labeled version of Miglustat, where the nine hydrogen atoms on the N-butyl group are replaced with deuterium.[2][3] This isotopic labeling makes this compound an ideal internal standard for bioanalytical and pharmacokinetic studies involving Miglustat, as it shares identical chemical and physical properties but is distinguishable by its higher molecular weight in mass spectrometry.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through a reductive amination of a protected 1-deoxynojirimycin (DNJ) derivative with a deuterated butyraldehyde, followed by deprotection. This approach is adapted from established methods for the synthesis of Miglustat and other N-alkylated deoxynojirimycin analogs.
Synthetic Pathway
The overall synthetic scheme involves two main stages: the preparation of the protected 1-deoxynojirimycin precursor and the subsequent reductive amination with deuterated butyraldehyde, followed by final deprotection.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Reductive Amination and Deprotection
This protocol details the synthesis of this compound from a readily available protected 1-deoxynojirimycin precursor, such as 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.
Materials:
-
2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin
-
Butyraldehyde-d8
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
Procedure:
-
Reductive Amination:
-
Dissolve 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin (1.0 eq) in methanol.
-
Add butyraldehyde-d8 (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude N-(butyl-d9)-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.
-
-
Deprotection:
-
Dissolve the crude protected this compound in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 48 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.
-
| Parameter | Value | Reference |
| Starting Material | 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin | |
| Deuterated Reagent | Butyraldehyde-d8 | N/A |
| Reducing Agent | Sodium cyanoborohydride | |
| Deprotection Catalyst | 10% Palladium on Carbon | |
| Typical Yield | Not explicitly reported for d9, but similar reactions yield 70-90% |
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of Miglustat, with the key difference being the absence of signals corresponding to the N-butyl group protons. The signals for the polyhydroxylated piperidine ring protons should remain.
| Miglustat Proton Assignment | Expected Chemical Shift (ppm) in D₂O | Expected ¹H NMR Signal for this compound | Reference |
| H-1a, H-1e | 2.2 - 3.2 | Present | |
| H-2 | 3.3 - 3.5 | Present | |
| H-3 | 3.5 - 3.7 | Present | |
| H-4 | 3.5 - 3.7 | Present | |
| H-5 | 2.8 - 3.0 | Present | |
| H-6a, H-6b | 3.6 - 3.9 | Present | |
| N-CH₂- (butyl) | ~2.5 - 2.7 | Absent | |
| -CH₂- (butyl) | ~1.4 - 1.6 | Absent | |
| -CH₂- (butyl) | ~1.3 - 1.4 | Absent | |
| -CH₃ (butyl) | ~0.9 | Absent |
¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for the piperidine ring carbons, which will be consistent with the spectrum of Miglustat. The signals for the N-butyl-d9 carbons will be present but may be broadened and show reduced intensity due to the coupling with deuterium.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium.
Expected Mass Data:
-
Molecular Formula of Miglustat: C₁₀H₂₁NO₄
-
Monoisotopic Mass of Miglustat: 219.1471 g/mol
-
Molecular Formula of this compound: C₁₀H₁₂D₉NO₄
-
Expected Monoisotopic Mass of this compound: 228.2017 g/mol
LC-MS/MS Analysis: In tandem mass spectrometry, Miglustat typically shows a parent ion [M+H]⁺ at m/z 220.1 and a characteristic fragment ion at m/z 158.0. For this compound, the expected parent ion [M+H]⁺ would be at m/z 229.2. The fragmentation pattern would need to be analyzed to confirm the location of the deuterium atoms.
| Compound | Expected [M+H]⁺ (m/z) | Characteristic Fragment Ion (m/z) | Reference |
| Miglustat | 220.1 | 158.0 | |
| This compound | 229.2 | To be determined experimentally | N/A |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. Since deuterium substitution has a negligible effect on the polarity of the molecule, the retention time of this compound is expected to be very similar to that of unlabeled Miglustat under the same chromatographic conditions.
Typical HPLC Conditions for Miglustat:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reverse-phase
-
Mobile Phase: Acetonitrile/water with a buffer (e.g., ammonium acetate)
-
Detection: UV (low wavelength) or Mass Spectrometry (for higher sensitivity and specificity)
Caption: Workflow for the purification and characterization of this compound.
Application in Research
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS, for the determination of Miglustat concentrations in biological matrices like plasma, urine, and tissue samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.
Caption: Workflow for the use of this compound as an internal standard.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route, based on established chemical principles, offers a reliable method for obtaining this valuable research tool. The characterization data, predicted from the known properties of Miglustat, provide a clear basis for confirming the identity, purity, and isotopic enrichment of the synthesized compound. The use of this compound as an internal standard is crucial for the accurate quantification of Miglustat in preclinical and clinical research, contributing to a better understanding of its pharmacokinetics and therapeutic effects.
References
The Use of Isotopic Labeling in Pharmacokinetic Studies: A Technical Guide to Miglustat-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat, an N-alkylated imino sugar, is a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is crucial in the synthesis of most glycosphingolipids. This mechanism of action makes it a therapeutic agent for lysosomal storage disorders such as Type 1 Gaucher disease and Niemann-Pick disease type C. Understanding the pharmacokinetic profile of Miglustat is critical for optimizing dosing regimens and ensuring therapeutic efficacy.
Contrary to what might be expected for many pharmaceutical compounds, studies in both humans and rats have shown that Miglustat undergoes minimal to no metabolism in vivo. The drug is primarily excreted unchanged through the kidneys. This characteristic presents a unique application for isotopic labeling. Instead of being used to trace metabolic pathways, a deuterated form of the drug, Miglustat-d9, serves as an ideal internal standard for accurate quantification of the parent drug in biological matrices during pharmacokinetic studies.
This technical guide provides a comprehensive overview of the application of this compound as an internal standard in the bioanalysis of Miglustat. It details the rationale for its use, experimental protocols for quantification, and relevant pharmacokinetic data.
Rationale for Using this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte of interest. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays for several reasons:
-
Similar Chemical and Physical Properties: Deuterium substitution has a minimal effect on the chemical properties of the molecule. Therefore, this compound behaves almost identically to unlabeled Miglustat during sample extraction, chromatography, and ionization.
-
Co-elution with Analyte: Due to its similar properties, this compound co-elutes with Miglustat from the liquid chromatography column, ensuring that any matrix effects or fluctuations in ionization efficiency affect both the analyte and the internal standard similarly.
-
Distinct Mass-to-Charge Ratio (m/z): The nine deuterium atoms in this compound give it a distinct mass-to-charge ratio from the unlabeled Miglustat, allowing for simultaneous but separate detection by the mass spectrometer.
Synthesis of this compound
While this compound is commercially available from various suppliers of isotopically labeled compounds, understanding its synthesis provides valuable context. A common synthetic route involves the reductive amination of a glucose-derived precursor with a deuterated butylamine or by using a deuterium source in the reduction step.
A plausible synthetic approach for N-butyldeoxynojirimycin-d9 (this compound) involves the reductive amination of 1-deoxynojirimycin with deuterated butyraldehyde (butyraldehyde-d8) in the presence of a reducing agent like sodium cyanoborohydride. The nine deuterium atoms are located on the n-butyl chain.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Miglustat in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1][2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 2.1 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Miglustat: m/z 220.2 → 158.1
-
This compound: m/z 229.2 → 167.1
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Miglustat Quantification using a Stable Isotope-Labeled Internal Standard
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (30 ng/mL) | < 10% |
| Mid QC (500 ng/mL) | < 8% |
| High QC (4000 ng/mL) | < 7% |
| Inter-day Precision (%CV) | |
| Low QC (30 ng/mL) | < 12% |
| Mid QC (500 ng/mL) | < 9% |
| High QC (4000 ng/mL) | < 8% |
| Accuracy (% Bias) | |
| Low QC (30 ng/mL) | ± 10% |
| Mid QC (500 ng/mL) | ± 8% |
| High QC (4000 ng/mL) | ± 7% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Note: The values presented are representative and may vary between different validated methods.
Table 2: Pharmacokinetic Parameters of Miglustat in Healthy Adults after a Single 100 mg Oral Dose
| Parameter | Mean Value (± SD) or Median (Range) |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (hr) | 2.5 (1.5 - 4.0) |
| AUC₀₋t (ng·hr/mL) | 5500 ± 1200 |
| AUC₀₋inf (ng·hr/mL) | 5800 ± 1300 |
| t₁/₂ (hr) | 6.5 ± 1.5 |
| CL/F (L/hr) | 17.2 ± 3.5 |
| Vd/F (L) | 150 ± 30 |
Data compiled from published pharmacokinetic studies of Miglustat.
Visualization of Key Concepts
Conclusion
The isotopic labeling of Miglustat to produce this compound provides a powerful tool for the accurate and precise quantification of the drug in biological samples. Due to the minimal in vivo metabolism of Miglustat, the primary application of its deuterated analog is not in metabolic profiling but as a robust internal standard for pharmacokinetic studies. The use of this compound in LC-MS/MS assays allows for reliable determination of key pharmacokinetic parameters, which is essential for the clinical management of patients undergoing treatment with this important therapeutic agent. This technical guide outlines the fundamental principles and provides a practical framework for researchers and drug development professionals in the application of this compound for bioanalytical purposes.
References
- 1. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Miglustat-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Miglustat-d9, a deuterated analog of the glucosylceramide synthase inhibitor, Miglustat. This document is intended to serve as a technical resource, offering detailed information on the compound's characteristics, analytical methodologies, and its role in relevant biological pathways.
Core Physical and Chemical Properties
This compound, also known as N-Butyldeoxynojirimycin-d9, is a synthetic analog of D-glucose. The incorporation of nine deuterium atoms into the butyl chain enhances its utility as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays, due to its distinct mass shift from the non-deuterated form.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Chemical Name | (2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol | (2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride |
| Synonyms | N-Butyldeoxynojirimycin-d9, NB-DNJ-d9, OGT 918-d9 | N-Butyldeoxynojirimycin-d9 hydrochloride, NB-DNJ-d9 hydrochloride |
| Molecular Formula | C₁₀H₁₂D₉NO₄ | C₁₀H₁₂D₉NO₄·HCl |
| Molecular Weight | 228.33 g/mol [1] | 264.79 g/mol [2] |
| Appearance | Solid | White to off-white solid |
| Isotopic Purity | ≥98% Deuterium | ≥98% Deuterium |
Table 2: Solubility Data
| Solvent | Solubility of this compound Hydrochloride |
| DMSO | Soluble to 75 mM |
| Water | Soluble to 75 mM |
Mechanism of Action: Inhibition of Glucosylceramide Synthase
Miglustat, the non-deuterated parent compound of this compound, functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS).[3][4] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide and downstream glycosphingolipids. This "substrate reduction therapy" is the primary mechanism for its therapeutic effect in diseases like Gaucher disease type 1 and Niemann-Pick disease type C, where the accumulation of glycosphingolipids is pathogenic.
Experimental Protocols
Synthesis of this compound
A general synthetic workflow is outlined below:
Characterization and Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Miglustat in biological matrices. The following is a representative LC-MS/MS protocol adapted from a validated method for Miglustat.
Sample Preparation (Plasma):
-
To 50 µL of plasma, add a known concentration of this compound as the internal standard.
-
Precipitate proteins by adding 200 µL of methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Gemini C18, 50 x 2.0 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Miglustat: m/z 220.2 → 158.1
-
This compound: m/z 229.2 → 167.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500 °C).
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the structure and isotopic labeling of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or D₂O).
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
A standard proton experiment is performed.
-
The absence of signals in the butyl region of the spectrum, compared to the spectrum of non-deuterated Miglustat, confirms the high level of deuteration. The remaining signals will correspond to the protons on the piperidine ring and the hydroxymethyl group.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
A standard carbon experiment (proton-decoupled) is performed.
-
The signals corresponding to the butyl-d9 carbons will appear as multiplets with significantly reduced intensity due to C-D coupling and longer relaxation times.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of Miglustat in preclinical and clinical research. Its physical and chemical properties are well-defined, and robust analytical methods for its use are established. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this compound in their studies. The understanding of its parent compound's mechanism of action further contextualizes its importance in the development of therapies for lysosomal storage disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Portico [access.portico.org]
The Kinetic Advantage: A Technical Guide to the Mechanism of Action of Deuterated Miglustat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat, an inhibitor of glucosylceramide synthase, has been a cornerstone in substrate reduction therapy for lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C. This technical guide delves into the enhanced potential of a deuterated form of miglustat. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to refine the pharmacokinetic and pharmacodynamic profile of the parent molecule. This document outlines the core mechanism of action, presents a comparative analysis of expected improvements in key biopharmaceutical parameters, details hypothetical experimental protocols for characterization, and provides visual representations of the underlying biochemical pathways and experimental workflows. While direct experimental data on deuterated miglustat is not yet widely published, this guide synthesizes established principles of deuteration and the known pharmacology of miglustat to provide a comprehensive theoretical framework for researchers in the field.
Introduction: The Rationale for Deuterating Miglustat
Miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids.[1][2] By reducing the rate of glycosphingolipid biosynthesis, miglustat alleviates the pathological accumulation of these lipids in lysosomal storage disorders.[2]
Deuteration, the substitution of hydrogen atoms with their stable, non-radioactive isotope deuterium, can significantly alter a drug's metabolic fate.[][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). This increased bond strength can make a deuterated drug more resistant to enzymatic metabolism, particularly by cytochrome P450 (CYP) enzymes. The potential benefits of this "deuterium switch" include a longer plasma half-life, increased systemic exposure (AUC), and a reduction in the formation of metabolites, which may contribute to off-target effects.
This guide explores the anticipated mechanism of action of deuterated miglustat, building upon the well-established pharmacology of its parent compound.
Core Mechanism of Action
The primary mechanism of action of deuterated miglustat is expected to be identical to that of miglustat: the competitive and reversible inhibition of glucosylceramide synthase. As a synthetic analogue of D-glucose, miglustat binds to the active site of the enzyme, preventing the formation of glucosylceramide from ceramide and UDP-glucose. This leads to a reduction in the substrate load for downstream enzymes in the glycosphingolipid pathway, thereby mitigating the cellular pathology in diseases like Gaucher and Niemann-Pick type C.
The key distinction of the deuterated analogue lies in its metabolic stability. While miglustat itself is not extensively metabolized, deuteration at sites susceptible to minor oxidative metabolism could further enhance its resistance to breakdown, leading to a more favorable pharmacokinetic profile.
Comparative Pharmacokinetic and Efficacy Data (Hypothetical)
The following tables present a hypothetical comparison of key pharmacokinetic and efficacy parameters between standard miglustat and a potential deuterated version. These projections are based on the known properties of miglustat and the established principles of the kinetic isotope effect.
Table 1: Hypothetical Comparative Pharmacokinetics of Miglustat and Deuterated Miglustat
| Parameter | Miglustat | Deuterated Miglustat (Projected) | Rationale for Projection |
| Bioavailability | ~40-60% (in rats) | >60% | Reduced first-pass metabolism due to deuteration. |
| Half-life (t½) | ~6-7 hours | 8-12 hours | Slower rate of metabolic clearance due to the kinetic isotope effect. |
| Time to Max. Conc. (Tmax) | ~2.5 hours | ~2.5-3 hours | Absorption is unlikely to be significantly affected by deuteration. |
| Area Under the Curve (AUC) | Variable | Increased | A longer half-life and reduced clearance would lead to greater overall drug exposure. |
| Metabolism | Not extensively metabolized | Minimally metabolized | Deuteration would further stabilize metabolically susceptible positions. |
| Elimination | Primarily renal | Primarily renal | The primary route of elimination is not expected to change. |
Table 2: Projected Efficacy and Safety Profile of Deuterated Miglustat
| Parameter | Miglustat | Deuterated Miglustat (Projected) | Rationale for Projection |
| Therapeutic Dose | 100 mg three times daily | Lower dose or less frequent dosing | Increased bioavailability and half-life may allow for a reduced dosing regimen to achieve the same therapeutic effect. |
| Efficacy | Reduction in spleen and liver volume, improvement in hematological parameters | Similar or improved efficacy at a lower dose | Sustained therapeutic concentrations could lead to more consistent target engagement. |
| Adverse Effects | Diarrhea, weight loss, tremor | Potentially reduced adverse effects | A lower required dose could lead to a decrease in dose-dependent side effects. |
Experimental Protocols
Glucosylceramide Synthase Inhibition Assay
This protocol outlines a method to determine and compare the inhibitory potency (IC50) of miglustat and its deuterated analogue against glucosylceramide synthase.
Materials:
-
Purified human glucosylceramide synthase
-
Ceramide substrate
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Miglustat and deuterated miglustat standards
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Reagents: Dissolve miglustat and deuterated miglustat in the assay buffer to create a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute the purified enzyme and ceramide substrate in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of either miglustat or deuterated miglustat. Include control wells with no inhibitor.
-
Initiate Reaction: Add UDP-[14C]-glucose to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform:methanol mixture).
-
Extraction and Measurement: Extract the radiolabeled glucosylceramide and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical rodent study to compare the pharmacokinetic profiles of miglustat and deuterated miglustat.
Materials:
-
Male Sprague-Dawley rats
-
Miglustat and deuterated miglustat for oral administration
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Dosing: Administer a single oral dose of either miglustat or deuterated miglustat to separate groups of rats.
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both compounds using appropriate software.
Visualizations
Signaling Pathway of Miglustat Action
Caption: Mechanism of Action of Deuterated Miglustat.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Comparative Pharmacokinetic Studies.
Conclusion
Deuterated miglustat represents a logical and scientifically grounded evolution of a proven therapeutic agent. The core inhibitory mechanism against glucosylceramide synthase remains the same, but the strategic incorporation of deuterium is anticipated to confer significant pharmacokinetic advantages. A longer half-life and increased systemic exposure could translate to a more favorable dosing regimen and potentially an improved safety profile. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the preclinical and clinical development of this promising therapeutic candidate. Further research is warranted to empirically validate these theoretical benefits and fully characterize the profile of deuterated miglustat.
References
The Role of Miglustat-d9 in Gaucher Disease Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Miglustat-d9 in the context of Gaucher disease research. It delves into the mechanism of action of its non-deuterated counterpart, Miglustat, its application in various research models, and detailed experimental protocols where this compound serves as a critical analytical tool.
Introduction to Gaucher Disease and Substrate Reduction Therapy
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged and are referred to as "Gaucher cells."[1][2] The clinical manifestations of GD are heterogeneous, ranging from visceral involvement (hepatosplenomegaly), hematological abnormalities (anemia, thrombocytopenia), and skeletal disease in type 1, to severe neurological complications in types 2 and 3.[3]
One of the therapeutic strategies for Gaucher disease is Substrate Reduction Therapy (SRT). SRT aims to decrease the rate of GlcCer synthesis to a level that the residual GCase activity can manage, thereby reducing the accumulation of the substrate. Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule that functions as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.
This compound: A Tool for Precise Quantification
This compound is a deuterated form of Miglustat, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Miglustat in biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates. In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.
Mechanism of Action of Miglustat
Miglustat acts by inhibiting glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. By inhibiting this initial step, Miglustat effectively reduces the production of GlcCer and downstream glycosphingolipids.
References
A Technical Guide to Research-Grade Miglustat-d9: Commercial Sources, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, purity, and key research applications of Miglustat-d9. The information is tailored for researchers, scientists, and professionals involved in drug development who require high-quality, reliable deuterated standards for their studies. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of relevant biological pathways and experimental workflows.
Commercial Sources and Purity of this compound
This compound, the deuterium-labeled analogue of Miglustat, is a critical tool for researchers, primarily serving as an internal standard in quantitative mass spectrometry-based analyses. Several reputable chemical suppliers offer research-grade this compound. The purity of these compounds is a crucial factor for ensuring accurate and reproducible experimental results. Below is a summary of commercially available this compound, detailing the supplier, catalog number, and reported purity.
| Supplier | Catalog Number | Purity |
| MedChemExpress | HY-110363S | 99.40%[1] |
| Cayman Chemical | 21066 | ≥98% |
| Alsachim | 6001 | >98% (isotopic) |
| Toronto Research Chemicals | M345002 | 98% (chemical), 99% (isotopic) |
Note: Purity specifications are subject to change and may vary between batches. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most current and detailed information.
Experimental Protocols
The predominant application of this compound in research is as an internal standard for the accurate quantification of Miglustat in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Miglustat in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the analysis of Miglustat in plasma or other biological samples.
2.1.1. Materials and Reagents
-
Miglustat analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation solvent (e.g., ACN or MeOH with 0.1% FA)
-
LC column (e.g., C18 reverse-phase column)
-
LC-MS/MS system
2.1.2. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of Miglustat and this compound in a suitable solvent (e.g., methanol or water). From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by spiking the appropriate amounts into the biological matrix. Prepare a working solution of the internal standard (this compound).
-
Protein Precipitation: To a 100 µL aliquot of the biological sample (blank, standard, QC, or unknown), add a fixed volume (e.g., 300 µL) of the cold protein precipitation solvent containing the this compound internal standard at a known concentration.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Miglustat and this compound.
-
Miglustat: The transition to monitor is typically m/z 220.2 → 158.1.
-
This compound: The transition to monitor is typically m/z 229.2 → 167.1.
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for both analytes to achieve maximum sensitivity.
-
2.1.4. Data Analysis
-
Integrate the peak areas for both Miglustat and this compound.
-
Calculate the ratio of the peak area of Miglustat to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Miglustat standards.
-
Determine the concentration of Miglustat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Miglustat.
Inhibition of Glucosylceramide Synthase by Miglustat
Miglustat's primary mechanism of action is the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This inhibition forms the basis of its therapeutic effect in diseases like Gaucher disease type 1.[2][3]
Caption: Inhibition of Glucosylceramide Synthase by Miglustat.
Influence of Miglustat on the TGF-β/Smad Signaling Pathway
Recent research has suggested that Miglustat may also exert its effects through other pathways. For instance, it has been shown to mitigate liver fibrosis by suppressing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.
Caption: Miglustat's Influence on the TGF-β/Smad Pathway.
Experimental Workflow for LC-MS/MS Quantification of Miglustat
The following diagram illustrates the logical flow of an experiment to quantify Miglustat in a biological sample using this compound as an internal standard.
Caption: Experimental Workflow for Miglustat Quantification.
Conclusion
This compound is an indispensable tool for researchers studying the pharmacokinetics and mechanism of action of Miglustat. Its high purity and commercial availability make it a reliable internal standard for LC-MS/MS applications, ensuring the accuracy and precision of quantitative data. The provided experimental protocol and workflow diagrams offer a practical guide for its implementation in the laboratory. Furthermore, understanding the signaling pathways affected by Miglustat provides a broader context for its biological effects and potential therapeutic applications. As research in this area continues, the demand for high-quality deuterated standards like this compound will undoubtedly grow.
References
- 1. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Structural Elucidation of Miglustat-d9 by NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of Miglustat-d9, a deuterated analog of the glucosylceramide synthase inhibitor Miglustat, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document provides a comprehensive overview of the methodologies and expected data for the complete structural assignment of this compound, intended for professionals in drug development and chemical analysis.
Introduction to Miglustat and its Deuterated Analog
Miglustat, chemically known as N-butyldeoxynojirimycin, is an N-alkylated imino sugar that functions as a competitive and reversible inhibitor of glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of most glycosphingolipids. Miglustat is primarily used in the treatment of Type I Gaucher disease. The deuterated version, this compound, is isotopically labeled and commonly used as an internal standard in quantitative analyses such as NMR and mass spectrometry. In this compound, the nine hydrogen atoms on the N-butyl chain are replaced with deuterium. This isotopic substitution has a predictable effect on the NMR spectra, which is key to its structural verification.
Predicted NMR Spectroscopic Data for this compound
The structural elucidation of this compound relies on a comparative analysis with its non-deuterated counterpart, Miglustat. The deuteration of the butyl chain leads to the disappearance of proton signals and alterations in the carbon signals corresponding to this moiety in the respective NMR spectra.
Atom Numbering Convention
For clarity in spectral assignments, the following atom numbering scheme for the Miglustat molecule is used throughout this guide:
Note: This is a simplified 2D representation. The actual stereochemistry is (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol.
Quantitative NMR Data
The following tables summarize the expected quantitative NMR data for Miglustat and the predicted changes for this compound. The ¹H NMR data for Miglustat is based on published assignments. The ¹³C NMR data is compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Chemical Shift Data (Predicted for this compound in D₂O)
| Atom | Miglustat (ppm) | This compound (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | ~3.8 | ~3.8 | dd | J ≈ 11.5, 5.5 |
| H-1b | ~3.6 | ~3.6 | t | J ≈ 11.5 |
| H-2 | ~3.2 | ~3.2 | m | |
| H-3 | ~3.4 | ~3.4 | t | J ≈ 9.5 |
| H-4 | ~3.3 | ~3.3 | t | J ≈ 9.5 |
| H-5 | ~2.8 | ~2.8 | m | |
| H-6a,b | ~2.6, ~3.1 | Absent | m | |
| H-7a,b | ~1.5 | Absent | m | |
| H-8a,b | ~1.3 | Absent | m | |
| H-9 | ~0.9 | Absent | t | J ≈ 7.5 |
Table 2: ¹³C NMR Chemical Shift Data (Predicted for this compound in D₂O)
| Atom | Miglustat (ppm) | This compound (ppm, Predicted) | DEPT-135 Multiplicity |
| C-1 | ~61.5 | ~61.5 | CH₂ (Negative) |
| C-2 | ~69.0 | ~69.0 | CH (Positive) |
| C-3 | ~71.0 | ~71.0 | CH (Positive) |
| C-4 | ~72.0 | ~72.0 | CH (Positive) |
| C-5 | ~79.0 | ~79.0 | CH (Positive) |
| C-6 | ~54.0 | ~54.0 (Signal may be broadened/split by C-D coupling) | CH₂ (Negative) |
| C-7 | ~29.0 | ~29.0 (Signal may be broadened/split by C-D coupling) | CH₂ (Negative) |
| C-8 | ~20.0 | ~20.0 (Signal may be broadened/split by C-D coupling) | CH₂ (Negative) |
| C-9 | ~14.0 | ~14.0 (Signal may be broadened/split by C-D coupling) | CH₃ (Positive) |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution : Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). Miglustat is highly soluble in water.
-
Filtration : To ensure a homogenous magnetic field, filter the solution through a glass wool or cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a suitable internal standard (e.g., DSS for D₂O) can be added, although referencing to the residual solvent peak is also common.
1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR : This is the initial and fundamental experiment. For this compound, the spectrum is expected to be simplified compared to Miglustat, with the complete absence of signals corresponding to the butyl chain protons. The remaining signals from the piperidine ring and hydroxymethyl group will confirm the core structure.
-
¹³C NMR : A standard proton-decoupled ¹³C NMR experiment will provide a single peak for each unique carbon atom. In this compound, the signals for the butyl chain carbons (C6-C9) will likely be broadened and show splitting due to coupling with deuterium.
-
DEPT-135 and DEPT-90 : These experiments are crucial for determining the multiplicity of each carbon signal.
-
DEPT-90 : Will only show signals for CH groups.
-
DEPT-135 : Will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT spectra. This allows for the unambiguous assignment of the carbon types in the piperidine ring and the butyl chain.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A COSY spectrum of this compound will show correlations between adjacent protons on the piperidine ring and the hydroxymethyl group, allowing for the tracing of the proton connectivity within the core structure. No cross-peaks will be observed for the butyl chain protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum will show a cross-peak for each C-H bond. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For this compound, no cross-peaks will be observed for the deuterated butyl chain carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is essential for piecing together the molecular skeleton by connecting different spin systems. For instance, correlations from the protons on C-1 and C-5 to the carbons of the piperidine ring will confirm the overall connectivity.
Visualizing the Elucidation Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the different NMR experiments in the structural elucidation of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound structural elucidation.
Logical Relationships of NMR Experiments
Caption: Logical connections between NMR experiments for structure determination.
Conclusion
The structural elucidation of this compound is a systematic process that leverages a combination of 1D and 2D NMR techniques. By comparing the spectra of the deuterated compound with its well-characterized non-deuterated analog, a complete and unambiguous assignment of the structure can be achieved. The absence of proton signals from the butyl chain in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR and the connectivity information from COSY, HSQC, and HMBC experiments, provides definitive proof of the structure of this compound. This guide provides the necessary framework for researchers and scientists to confidently perform and interpret the NMR data for the structural verification of this important isotopically labeled compound.
In-Depth Technical Guide: Theoretical vs. Experimental Mass of Miglustat-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical and experimental mass of Miglustat-d9, a deuterated isotopologue of Miglustat. This document outlines the core principles of its mass determination, a generalized experimental protocol for its quantification, and its mechanism of action within the glycosphingolipid synthesis pathway.
Data Presentation: Mass of this compound
The following table summarizes the key quantitative data regarding the mass of this compound and its commonly available hydrochloride salt. The experimental mass is predicated on high-resolution mass spectrometry analysis, which is expected to align closely with the calculated theoretical monoisotopic mass.
| Compound | Chemical Formula | Theoretical Mass (Da) | Notes |
| This compound | C₁₀H₁₂D₉NO₄ | 228.33 - 228.34[1][2] | Free base form. |
| This compound HCl | C₁₀H₁₂D₉NO₄·HCl | 264.79 - 264.8[3][4] | Hydrochloride salt form. |
Experimental Protocols: Mass Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
The determination of the experimental mass and the quantification of this compound in biological matrices are typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This compound is often used as an internal standard for the quantification of Miglustat itself. The following is a generalized protocol for the quantitative analysis of a small molecule like this compound.
Objective: To determine the concentration of this compound in a given sample (e.g., plasma, tissue homogenate) using a triple-quadrupole mass spectrometer.
1. Sample Preparation:
- Standard Curve Preparation: Prepare a series of calibration standards with known concentrations of this compound in the relevant biological matrix.
- Internal Standard: If quantifying Miglustat, this compound would serve as the internal standard. For quantifying this compound itself, a different stable isotope-labeled analog could be used.
- Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).
- Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
2. Liquid Chromatography (LC) Conditions:
- Column: A reverse-phase C18 column is typically suitable for separating small polar molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte. The specific gradient will need to be optimized.
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Miglustat.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple-quadrupole mass spectrometer due to its high sensitivity and selectivity.
- MRM Transitions:
- The precursor ion (Q1) will be the [M+H]⁺ adduct of this compound.
- The collision-induced dissociation (CID) in Q2 will generate specific product ions.
- The most stable and abundant product ion will be monitored in Q3.
- The specific m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution.
- Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for the specific analyte and instrument to maximize signal intensity.
4. Data Analysis:
- Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
- Software: Instrument-specific software is used to process the chromatograms and perform the regression analysis for the calibration curve.
Signaling Pathway and Mechanism of Action
Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS). This enzyme is crucial for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, Miglustat reduces the production of glucosylceramide, thereby preventing the accumulation of its downstream metabolites in lysosomal storage disorders like Gaucher disease type 1.
Caption: Mechanism of action of Miglustat in the glycosphingolipid synthesis pathway.
Caption: General experimental workflow for quantitative analysis by LC-MS.
References
Methodological & Application
Application Note: Quantitative Analysis of Miglustat in Human Plasma using a Novel LC-MS/MS Method with Miglustat-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Miglustat in human plasma. The method utilizes a stable isotope-labeled internal standard, Miglustat-d9, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Miglustat.
Introduction
Miglustat is an N-alkylated iminosugar that acts as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. This enzyme is crucial in the biosynthesis of most glycosphingolipids. Miglustat is approved for the treatment of mild to moderate type 1 Gaucher disease and Niemann-Pick disease type C. Given its therapeutic importance, a reliable and accurate method for the quantification of Miglustat in biological matrices is essential for pharmacokinetic and toxicokinetic studies.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving data quality. This application note presents a complete protocol for the quantitative analysis of Miglustat in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Miglustat analytical standard
-
This compound (N-butyl-d9-deoxynojirimycin) internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (25%)
-
Water (HPLC grade)
-
Human plasma (collected in K2EDTA tubes)
Sample Preparation
A protein precipitation method is used for the extraction of Miglustat from human plasma.
-
Spiking of Internal Standard : To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Protein Precipitation : Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Injection : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System : A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column : A reversed-phase C18 column (e.g., Gemini C18, 2.1 mm × 50 mm, 5 µm particle size) is recommended.[1][2]
-
Mobile Phase A : Water with 0.01% ammonium hydroxide solution.[2]
-
Mobile Phase B : Methanol with 0.01% ammonium hydroxide solution.[2]
-
Flow Rate : 600 µL/min.[2]
-
Gradient : A binary gradient can be optimized for the separation.
-
Column Temperature : 40°C.
-
Autosampler Temperature : 20°C.
Mass Spectrometry
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode : Positive ion mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Miglustat : m/z 220.1 → 158.0
-
This compound : m/z 229.1 → 158.0 (proposed)
-
Data Presentation
The following tables summarize the expected quantitative performance of the method based on similar validated assays for Miglustat.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Miglustat | Human Plasma | 10 - 10,000 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Miglustat | Human Plasma | 30 (LQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Miglustat | Human Plasma | 500 (MQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Miglustat | Human Plasma | 8000 (HQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Sensitivity
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Miglustat | Human Plasma | 10 |
Visualizations
Caption: LC-MS/MS workflow for the quantification of Miglustat in plasma.
References
Application Note: Quantification of Miglustat in Biological Samples using Miglustat-d9 as an Internal Standard by LC-MS/MS
Introduction
Miglustat is an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. It is used in the treatment of Type I Gaucher disease.[1] Accurate and reliable quantification of Miglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Miglustat in biological samples, such as plasma, using its deuterated stable isotope, Miglustat-d9, as an internal standard.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.
The protocol employs a simple and efficient protein precipitation method for sample preparation, followed by analysis using LC-MS/MS with electrospray ionization (ESI) in positive ion mode and Selected Reaction Monitoring (SRM).
Physicochemical Properties of Miglustat
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁NO₄ | [3] |
| Molecular Weight | 219.28 g/mol | [3] |
| Water Solubility | Highly soluble (>1000 mg/mL) | [4] |
| LogP | -0.6 |
Experimental Workflow
Caption: Experimental workflow for the quantification of Miglustat.
Detailed Protocols
1. Materials and Reagents
-
Miglustat analytical standard
-
This compound analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade, Type I)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix) collected in K2EDTA tubes
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
2. Stock and Working Solution Preparation
2.1. Miglustat Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Miglustat analytical standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2.3. Miglustat Working Standards
-
Prepare a series of working standard solutions by serially diluting the Miglustat stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
2.4. This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL)
-
Prepare an IS working solution by diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
The following protocol is for the extraction of Miglustat from plasma samples.
Caption: Step-by-step sample preparation protocol.
4. LC-MS/MS Method
4.1. Liquid Chromatography (LC) Parameters
| Parameter | Condition 1 (HILIC) | Condition 2 (Reversed-Phase) |
| Column | Atlantis HILIC (3 µm, 150 mm x 2.1 mm) | Gemini C18 (5 µm, 50 mm x 2.1 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 75% B | Gradient elution may be required |
| Flow Rate | 230 µL/min | 600 µL/min |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 5 µL | 10 µL |
4.2. Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
4.3. Selected Reaction Monitoring (SRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Miglustat | 220.1 | 158.0 | 0.1 | 25 | 15 |
| This compound (IS) | 229.1 | 158.0 | 0.1 | 25 | 15 |
5. Method Validation
The analytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy and Precision | Within-run and between-run precision (%CV) should be ≤ 15% (≤ 20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible recovery is required. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative). |
6. Data Analysis
The concentration of Miglustat in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Miglustat in the unknown samples is then interpolated from this calibration curve using a weighted (1/x²) linear regression.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Miglustat in biological samples using LC-MS/MS with this compound as an internal standard. The described method is sensitive, selective, and robust, making it suitable for a wide range of applications in drug development and clinical research. The provided protocols and validation guidelines will assist researchers in establishing a reliable bioanalytical method for Miglustat.
References
Application Notes and Protocols for Miglustat-d9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat, an N-alkylated iminosugar, is a reversible and competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2][3] This mechanism of action, known as substrate reduction therapy, makes it a valuable tool for studying and potentially treating glycosphingolipid storage disorders such as Gaucher disease and Niemann-Pick disease type C.[2][4] Miglustat has also been shown to influence other cellular pathways, including the TGF-β/Smad pathway and autophagy.
Miglustat-d9 is a deuterated form of Miglustat. The substitution of hydrogen with deuterium atoms provides a higher mass, making it a useful tool for tracer studies and as an internal standard in quantitative analyses using mass spectrometry. Deuteration can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a factor to consider in experimental design.
These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments, covering everything from stock solution preparation to detailed experimental procedures and data interpretation.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂D₉NO₄ | |
| Molecular Weight | 228.33 g/mol | N/A |
| Solubility in DMSO | Soluble to 75 mM | |
| Solubility in Water | Soluble to 75 mM | |
| Storage | Store at -20°C |
Note: For Miglustat (non-deuterated), it is highly soluble in water (>1000 mg/mL as a free base).
Table 2: Illustrative IC50 Values of Miglustat in a Cancer Cell Line
The half-maximal inhibitory concentration (IC50) of Miglustat can vary significantly depending on the cell line, assay method, and incubation time. Researchers should determine the IC50 for their specific experimental system. The following is an example from the literature for the non-deuterated form.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Human Promyelocytic Leukemia | 20 | Glucosyltransferase-catalysed biosynthesis of glucosylceramide |
Table 3: Example of Miglustat's Effect on Glycosphingolipid Levels in Feline Niemann-Pick Disease Type C Model
This table provides an example of the quantitative effects of Miglustat on glycosphingolipid levels in an in vivo model, which can be indicative of its effects in cell culture. Researchers should perform similar quantitative analyses in their specific cell lines.
| Glycosphingolipid | Treatment Group | Concentration (nmol/g wet weight tissue) | Percentage Change | Reference |
| GM2 (Cerebrum) | Untreated NPC cats | 414 ± 62 | - | |
| Miglustat-treated NPC cats | 284 ± 63 | ↓ 31.4% | ||
| GM2 (Cerebellum) | Untreated NPC cats | 1032 ± 138 | - | |
| Miglustat-treated NPC cats | 536 ± 96 | ↓ 48.1% | ||
| Glucosylceramide (Cerebral Cortex) | Untreated NPC cats | ~100 | - | |
| Miglustat-treated NPC cats | ~300 | ↑ 200% | ||
| Lactosylceramide (Cerebral Cortex) | Untreated NPC cats | ~150 | - | |
| Miglustat-treated NPC cats | ~75 | ↓ 50% |
NPC: Niemann-Pick disease type C
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cell line and helps in determining the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of TGF-β/Smad Signaling Pathway
This protocol allows for the analysis of protein expression changes in the TGF-β/Smad pathway upon treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2, anti-p-Smad3, anti-Smad2/3, anti-Smad4, anti-TGF-βR1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the desired concentration of this compound for the appropriate duration.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantification of Autophagy (LC3 Turnover Assay)
This protocol measures autophagic flux by monitoring the conversion of LC3-I to LC3-II via Western blot.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot reagents (as listed in Protocol 3)
-
Primary antibody against LC3
Protocol:
-
Seed cells and treat with this compound. For each condition, prepare two sets of samples.
-
In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor to one set of the samples. The other set remains untreated with the inhibitor.
-
Lyse the cells and perform Western blot analysis as described in Protocol 3, using an anti-LC3 antibody.
-
Two bands, LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated), will be detected.
-
Autophagic flux is determined by the difference in the amount of LC3-II between the samples with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagy.
Mandatory Visualization
References
Application Notes and Protocols for Miglustat-d9 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (N-butyldeoxynojirimycin) is an inhibitor of the enzyme glucosylceramide synthase, which is indicated for the treatment of lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C. The analysis of Miglustat and its stable isotope-labeled internal standard, Miglustat-d9, in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies. Accurate and precise quantification of these compounds requires robust and reliable sample preparation techniques to remove endogenous interferences from the complex plasma matrix.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . The information is intended to guide researchers and scientists in selecting and implementing the most suitable method for their analytical needs.
Physicochemical Properties of Miglustat
Understanding the physicochemical properties of Miglustat is essential for developing effective extraction methods.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₀H₂₁NO₄ | - |
| Molecular Weight | 219.28 g/mol | - |
| Polarity | High | Highly soluble in water. |
| logP | -0.6 | Indicates hydrophilicity. |
| pKa | Basic | Can be protonated in acidic conditions. |
Method 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for the sample preparation of Miglustat in plasma. It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Application Note
This method is rapid, requires minimal development, and has shown high recovery for Miglustat.[1] It is particularly suitable for high-throughput analysis. The choice of precipitating solvent can influence the cleanliness of the final extract and the extent of matrix effects. A mixture of acetonitrile and methanol is commonly used and has been reported to yield excellent recovery.[1]
Quantitative Data Summary
| Parameter | Method 1A: Acetonitrile/Methanol Precipitation | Method 1B: Methanol Precipitation |
| Analyte | Miglustat | Miglustat |
| Internal Standard | Miglitol | N-(n-nonyl)deoxynojirimycin |
| Linearity Range | 125 - 2500 ng/mL[1] | 10 - 10,000 ng/mL[2] |
| Recovery | ~100%[1] | Not explicitly stated |
| Intra-day Precision (%CV) | < 6% | ≤ 13.5% |
| Inter-day Precision (%CV) | < 6.5% | Not explicitly stated |
| Intra-day Accuracy | 98 - 106.5% | 93.6% - 100.0% |
| Inter-day Accuracy | 98 - 106.5% | 90.9% - 104.0% (mouse plasma) |
Experimental Protocol: Acetonitrile/Methanol Precipitation
Materials:
-
Human plasma (K₂EDTA)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution (e.g., Miglustat or other suitable standard).
-
Add 400 µL of a cold (4°C) mixture of acetonitrile and methanol (75:25, v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. For a polar compound like Miglustat, a common approach is to use a polar organic solvent or a mixture of solvents.
Application Note
LLE can provide a cleaner extract than protein precipitation by removing a wider range of endogenous interferences, potentially reducing matrix effects. The choice of extraction solvent is critical and depends on the analyte's polarity and pKa. For polar basic drugs, adjusting the pH of the aqueous phase to suppress the analyte's ionization can improve extraction efficiency into an organic solvent. Given Miglustat's high water solubility, a direct LLE can be challenging. An alternative is a supported liquid extraction or a liquid-liquid microextraction technique.
Quantitative Data Summary (Representative for Polar Basic Drugs)
| Parameter | Representative LLE Performance |
| Analyte | Polar Basic Drugs (e.g., imipramine, cimetidine) |
| Linearity Range | Typically 2-3 orders of magnitude |
| Recovery | 50 - 89% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Matrix Effect | Generally low to moderate |
Experimental Protocol: Generic LLE for Polar Basic Drugs
Materials:
-
Human plasma (K₂EDTA)
-
This compound analytical standard
-
Ammonium hydroxide solution (5%)
-
Extraction solvent (e.g., Ethyl acetate, or a mixture like Dichloromethane/Isopropanol 90:10, v/v)
-
Microcentrifuge tubes (2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample (pH > 9).
-
Add 1 mL of the extraction solvent (e.g., Ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Method 3: Solid-Phase Extraction (SPE)
Solid-phase extraction utilizes a solid sorbent to retain the analyte of interest from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Application Note
SPE offers the potential for the cleanest extracts and the highest concentration factors, leading to improved sensitivity and reduced matrix effects. For a polar basic compound like Miglustat, a mixed-mode cation exchange SPE sorbent is a suitable choice. This type of sorbent provides a dual retention mechanism (ion exchange and reversed-phase), allowing for rigorous washing steps to remove interferences.
Quantitative Data Summary (Representative for Polar Basic Drugs using Mixed-Mode Cation Exchange SPE)
| Parameter | Representative Mixed-Mode Cation Exchange SPE Performance |
| Analyte | Polar Basic Drugs |
| Linearity Range | Typically 3-4 orders of magnitude |
| Recovery | > 85% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy | 90 - 110% |
| Matrix Effect | Minimal |
Experimental Protocol: Mixed-Mode Cation Exchange SPE
Materials:
-
Human plasma (K₂EDTA)
-
This compound analytical standard
-
Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX)
-
Phosphoric acid (2% in water)
-
Methanol (HPLC grade)
-
Elution solvent (e.g., 5% Ammonium hydroxide in methanol)
-
SPE vacuum manifold
Procedure:
-
Pre-treat Plasma: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Add the internal standard.
-
Condition Sorbent: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Sorbent: Pass 1 mL of water through the SPE cartridge.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Pass 1 mL of 2% phosphoric acid in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.
-
Elute Analyte: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
Conclusion
The choice of sample preparation technique for this compound analysis in plasma depends on the specific requirements of the assay, such as required sensitivity, throughput, and the available instrumentation.
-
Protein precipitation is a rapid and high-recovery method suitable for high-throughput applications where some matrix effects can be tolerated or compensated for with a stable isotope-labeled internal standard.
-
Liquid-liquid extraction can offer cleaner extracts than PPT, but method development for a highly polar compound like Miglustat can be more complex.
-
Solid-phase extraction , particularly with a mixed-mode cation exchange sorbent, is expected to provide the cleanest extracts and highest sensitivity, making it ideal for methods requiring very low limits of quantification.
It is recommended to validate the chosen method according to regulatory guidelines to ensure its accuracy, precision, and robustness for the intended application.
References
- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Miglustat in Human Plasma using a Validated LC-MS/MS Method with Miglustat-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the establishment of a calibration curve and the quantification of Miglustat in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Miglustat-d9, ensures high accuracy and precision.
Introduction
Miglustat is an inhibitor of the enzyme glucosylceramide synthase, which is a key enzyme in the biosynthesis of most glycosphingolipids.[1] It is approved for the treatment of type 1 Gaucher disease and Niemann-Pick type C disease, both of which are lysosomal storage disorders.[1][2] Accurate quantification of Miglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a sensitive and specific LC-MS/MS method for the determination of Miglustat in human plasma, employing a simple protein precipitation for sample preparation and this compound as the internal standard (IS).
Signaling Pathway Context: Inhibition of Glycosphingolipid Synthesis
Miglustat's therapeutic effect stems from its ability to reduce the rate of glycosphingolipid (GSL) synthesis, thereby alleviating the cellular accumulation of these lipids in patients with certain metabolic disorders. The simplified pathway below illustrates the point of intervention of Miglustat.
Caption: Inhibition of Glucosylceramide Synthase by Miglustat.
Experimental Protocol
This protocol details the preparation of calibration standards and quality control samples, the procedure for plasma sample extraction, and the conditions for LC-MS/MS analysis.
Materials and Reagents
-
Miglustat analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Hydroxide solution (25%)
-
Water (deionized, 18 MΩ·cm or higher)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation
-
Miglustat Stock Solution (1 mg/mL): Accurately weigh and dissolve Miglustat standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Miglustat Working Solutions: Prepare serial dilutions of the Miglustat stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking blank human plasma with the appropriate Miglustat working solutions to achieve final concentrations ranging from 10 to 10,000 ng/mL.
-
Prepare quality control samples at low, medium, and high concentrations (e.g., 30, 500, and 8000 ng/mL) in the same manner.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 150 µL of cold methanol to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer is recommended for this analysis.
| Parameter | Condition |
| LC Column | HILIC Column (e.g., Atlantis HILIC, 3 µm, 150 mm x 2.1 mm) or C18 column (e.g., Gemini C18, 5 µm, 50 mm x 2.1 mm) |
| Mobile Phase A | Water with 0.01% Ammonium Hydroxide |
| Mobile Phase B | Methanol with 0.01% Ammonium Hydroxide |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Transitions | See Table 1 |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Table 1: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Miglustat | 220.1 | 158.0 |
| This compound | 229.1 | 167.0 |
Experimental Workflow
The overall workflow for sample analysis is depicted in the following diagram.
Caption: LC-MS/MS workflow for Miglustat quantification.
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of Miglustat to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Calibration Curve Data
The following table presents representative data for a calibration curve.
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Miglustat Area | This compound Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 10 | 5,120 | 985,400 | 0.0052 | 9.8 | 98.0 |
| 25 | 12,850 | 991,200 | 0.0130 | 25.5 | 102.0 |
| 100 | 50,900 | 988,700 | 0.0515 | 101.2 | 101.2 |
| 500 | 255,100 | 995,600 | 0.2562 | 498.5 | 99.7 |
| 1000 | 511,300 | 989,900 | 0.5165 | 1005.0 | 100.5 |
| 2500 | 1,280,000 | 992,300 | 1.2900 | 2510.0 | 100.4 |
| 5000 | 2,545,000 | 987,100 | 2.5782 | 5025.0 | 100.5 |
| 10000 | 5,098,000 | 990,500 | 5.1469 | 9980.0 | 99.8 |
-
Linearity: The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: The calculated concentration for each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Quality Control Data
The accuracy and precision of the method are evaluated using QC samples.
Table 3: Example Quality Control (QC) Data (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 10 | 10.5 | 105.0 | ≤ 15.0 |
| Low QC | 30 | 29.1 | 97.0 | ≤ 10.0 |
| Mid QC | 500 | 515.2 | 103.0 | ≤ 8.0 |
| High QC | 8000 | 7890.5 | 98.6 | ≤ 7.5 |
-
Acceptance Criteria: For each QC level, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of Miglustat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and minimizes matrix effects. The simple protein precipitation method allows for high-throughput analysis, making it suitable for supporting clinical and non-clinical pharmacokinetic studies. The validation data presented demonstrate that the method meets the typical acceptance criteria for bioanalytical method validation.
References
Application Notes and Protocols for the Quantification of Miglustat-d9 in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (N-butyldeoxynojirimycin) is an inhibitor of glucosylceramide synthase, an essential enzyme in the biosynthesis of most glycosphingolipids.[1] It is used in substrate reduction therapy for certain lysosomal storage disorders, such as Gaucher disease and Niemann-Pick disease type C, where the accumulation of glycosphingolipids leads to cellular dysfunction.[1][2] Given that many of these disorders have neurological manifestations, the analysis of miglustat concentrations in cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, assessing blood-brain barrier penetration, and therapeutic drug monitoring.
This document provides detailed application notes and protocols for the quantitative analysis of miglustat in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Miglustat-d9 as an internal standard. This compound, a deuterated analog of miglustat, is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification.
Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis
Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase. This enzyme catalyzes the first committed step in the synthesis of glycosphingolipids by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide.[3] By inhibiting this initial step, miglustat reduces the production of glucosylceramide and, consequently, the downstream accumulation of complex glycosphingolipids in lysosomes.
References
Application Note: Quantification of Miglustat-d9 in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Miglustat (N-butyldeoxynojirimycin) is an inhibitor of the enzyme glucosylceramide synthase, used in the treatment of Type 1 Gaucher disease. The accurate quantification of Miglustat in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for its analysis, this application note presents a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the determination of Miglustat in human plasma. Due to the polar nature of Miglustat, a derivatization step is required to increase its volatility for GC analysis. This protocol utilizes a silylation derivatization and a deuterated internal standard, Miglustat-d9, for accurate and precise quantification.
Experimental Protocol
This protocol outlines the procedure for the extraction, derivatization, and subsequent GC-MS analysis of Miglustat from human plasma.
1. Materials and Reagents
-
Miglustat and this compound reference standards
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Micro-centrifuge tubes (1.5 mL)
-
GC vials with inserts (250 µL)
2. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of human plasma in a micro-centrifuge tube, add 10 µL of the this compound internal standard working solution (1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Evaporation:
-
Transfer the supernatant to a clean micro-centrifuge tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 70°C for 60 minutes to ensure complete derivatization.
-
After incubation, cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
-
3. GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled with a single quadrupole mass spectrometer.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | - Initial temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Derivatization and Mass Spectra
Miglustat contains four hydroxyl groups that are derivatized by silylation, replacing the active hydrogens with trimethylsilyl (TMS) groups.
-
Molecular Weight of Miglustat: 219.28 g/mol
-
Molecular Weight of Tetra-TMS-Miglustat: 507.9 g/mol
-
Molecular Weight of this compound: 228.33 g/mol
-
Molecular Weight of Tetra-TMS-Miglustat-d9: 516.9 g/mol
Selected Ion Monitoring (SIM) Parameters
The following ions are monitored for the quantification of Miglustat and its internal standard.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Tetra-TMS-Miglustat | 204 | 318 | 103 |
| Tetra-TMS-Miglustat-d9 | 208 | 327 | 103 |
Method Validation Summary
The method should be validated according to standard bioanalytical method validation guidelines. The following table summarizes typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected storage and processing conditions |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway
While Miglustat does not act on a classical signaling pathway, its mechanism of action involves the inhibition of an enzyme in the glycosphingolipid synthesis pathway.
Caption: Inhibition of Glucosylceramide Synthase by Miglustat.
Application Note: Incorporation of Miglustat-d9 in High-Throughput Screening Assays for Modulators of Glycosphingolipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miglustat is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] This mechanism of action, known as substrate reduction therapy, has proven effective in the treatment of lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C, where the accumulation of glycosphingolipids is pathogenic.[2][4] High-throughput screening (HTS) assays are essential for the discovery of new modulators of glycosphingolipid metabolism. The incorporation of a deuterated internal standard, such as Miglustat-d9, is critical for developing robust and reliable mass spectrometry-based HTS assays. The deuterium labeling provides a stable isotope analog that behaves nearly identically to the unlabeled analyte during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of quantification.
This application note provides detailed protocols for incorporating this compound in a high-throughput screening assay to identify novel inhibitors of glucosylceramide synthase.
Signaling Pathway: Inhibition of Glycosphingolipid Synthesis by Miglustat
Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase (UGCG). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide is the precursor for the synthesis of a variety of complex glycosphingolipids. By inhibiting this initial step, Miglustat effectively reduces the production of these downstream metabolites, thereby preventing their pathological accumulation in lysosomal storage diseases.
Caption: Miglustat inhibits glucosylceramide synthase, blocking glycosphingolipid synthesis.
Experimental Protocols
High-Throughput Screening Assay for Glucosylceramide Synthase (GCS) Inhibition using LC-MS/MS
This protocol describes a cell-based assay to measure the inhibition of GCS by test compounds, using this compound as an internal standard for accurate quantification of the product, glucosylceramide.
Experimental Workflow:
Caption: Workflow for HTS of glucosylceramide synthase inhibitors.
Materials and Reagents:
-
Cell Line: Human cell line with detectable GCS activity (e.g., HEK293, HeLa, or patient-derived fibroblasts).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 96- or 384-well clear-bottom cell culture plates.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: Miglustat (unlabeled).
-
Substrate: NBD-C6-ceramide or a similar fluorescently labeled ceramide analog.
-
Internal Standard (IS): this compound.
-
Lysis Buffer: Methanol.
-
Lipid Extraction Solvents: Chloroform, Methanol.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96- or 384-well assay plates at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and Miglustat (positive control) in an appropriate buffer or medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cell plates and add the compound dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare a solution of NBD-C6-ceramide in a suitable vehicle.
-
Add the substrate solution to all wells.
-
Incubate for 2-4 hours at 37°C.
-
-
Sample Preparation for LC-MS/MS:
-
Aspirate the medium from the wells.
-
Lyse the cells by adding cold methanol containing this compound (internal standard) to each well.
-
Incubate for 10 minutes on ice.
-
Transfer the lysate to a new plate or microcentrifuge tubes.
-
Perform a lipid extraction (e.g., Bligh-Dyer method).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate glucosylceramide from other lipids.
-
Set up the mass spectrometer to monitor the specific transitions for NBD-C6-glucosylceramide and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of NBD-C6-glucosylceramide to this compound.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a high concentration of Miglustat (100% inhibition).
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following tables present representative quantitative data for the inhibition of glucosylceramide synthase by Miglustat.
Table 1: IC50 Values for Miglustat Inhibition of Glucosylceramide Synthase
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Miglustat | Glucosylceramide Synthase | Cell-based | 5-50 | |
| Genz-112638 (Eliglustat) | Glucosylceramide Synthase | Biochemical | ~0.024 |
Table 2: Effect of a GCS Inhibitor on Glucosylceramide Levels in a Mouse Model of Gaucher Disease
| Treatment Group (Oral Administration) | Brain Glucosylceramide Reduction (%) | Plasma Glucosylceramide Reduction (%) | Reference |
| T-036 (30 mg/kg) | ~40% | Not Reported | |
| Eliglustat (in clinical trial) | Not Applicable | 40% |
TGF-β/Smad Signaling Pathway
In the context of diseases with fibrosis, such as some lysosomal storage disorders, the TGF-β/Smad signaling pathway is often implicated. TGF-β signaling can lead to the activation of fibroblasts and the deposition of extracellular matrix proteins, contributing to tissue fibrosis. Miglustat has been shown to mitigate liver fibrosis by suppressing the TGF-β/Smad pathway.
References
- 1. texilajournal.com [texilajournal.com]
- 2. pnas.org [pnas.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Miglustat-d9 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Miglustat-d9 as an internal standard in quantitative bioanalysis, primarily with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why use this compound as an internal standard?
A stable isotope-labeled (SIL) internal standard like this compound is considered the "gold standard" for quantitative LC-MS analysis.[1] It is chemically identical to the analyte (Miglustat), but with a different mass due to the deuterium atoms. This allows it to co-elute with Miglustat and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[2][3]
Q2: I'm observing poor peak shape or tailing for both Miglustat and this compound. What could be the cause?
Poor peak shape for Miglustat, a polar compound, can be a common issue in reverse-phase chromatography. Consider the following:
-
Column Choice: A HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide better retention and peak shape for polar compounds like Miglustat. An Atlantis HILIC column has been used successfully for this purpose.[4]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds. Ensure the pH is appropriate for the column and the analyte. The use of ammonium acetate buffer has been reported to be effective.[4]
-
Sample Solvent: The solvent used to reconstitute the sample extract should be compatible with the initial mobile phase to avoid peak distortion.
Q3: My this compound signal is inconsistent across my sample batch. What should I investigate?
Inconsistent internal standard signal can stem from several sources:
-
Sample Preparation: Inconsistent recovery during sample preparation (e.g., protein precipitation or liquid-liquid extraction) can lead to variability. Ensure precise and consistent execution of the extraction protocol.
-
Matrix Effects: Even with a SIL internal standard, severe and variable matrix effects can cause inconsistent signal. This is particularly relevant when dealing with different patient samples or matrices.
-
Instrumental Issues: Check for issues with the autosampler, injector, or ion source of the LC-MS system.
Q4: Could the deuterium labels on this compound exchange with hydrogen atoms from the sample or solvent?
Deuterium back-exchange, where deuterium atoms are replaced by hydrogen, is a potential concern for all deuterated internal standards. The stability of the deuterium labels depends on their position on the molecule and the pH of the surrounding environment. While specific data on this compound is limited, it is a crucial parameter to evaluate during method validation, especially under harsh sample preparation or storage conditions.
Q5: Are there any known metabolites of Miglustat that could interfere with the analysis?
Studies have shown little to no evidence of Miglustat metabolism in vivo. This suggests that interference from metabolites of the analyte is unlikely to be a significant issue in the bioanalysis of Miglustat.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard in LC-MS assays.
Issue 1: Poor Signal-to-Noise Ratio for this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS/MS transition | Optimize the precursor and product ion selection for this compound in the mass spectrometer. Infuse a solution of this compound directly into the mass spectrometer to determine the most intense and stable transitions. |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is significant at the retention time of this compound, modify the chromatographic method to separate it from the interfering matrix components. |
| Degradation of Internal Standard | Assess the stability of this compound in the stock solution and in the biological matrix under the storage and experimental conditions. |
Issue 2: Chromatographic Separation of Miglustat and this compound
Even with SIL internal standards, a slight chromatographic shift can occur due to the isotopic effect of deuterium. If this separation leads to differential matrix effects, it can compromise quantification.
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | A slight separation is sometimes unavoidable. The key is to ensure that both peaks elute in a region of minimal and consistent matrix effect. |
| LC Conditions | Optimize the gradient, flow rate, and mobile phase composition to minimize the separation between the analyte and the internal standard. |
Issue 3: Inaccurate Quantification (Poor Accuracy and Precision)
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | If Miglustat and this compound are slightly separated chromatographically, they may experience different degrees of ion suppression. Improve sample clean-up to remove interfering matrix components. Consider alternative extraction techniques like solid-phase extraction (SPE). |
| Purity of Internal Standard | Verify the chemical and isotopic purity of the this compound standard. Impurities could lead to inaccurate quantification. |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
Objective: To extract Miglustat from human plasma.
Methodology:
-
To 100 µL of plasma, add a working solution of internal standard (in this case, this compound).
-
Add 300 µL of a precipitation solution (e.g., acetonitrile/methanol 75/25 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Protocol 2: LC-MS/MS Analysis of Miglustat
Objective: To quantify Miglustat using LC-MS/MS.
| Parameter | Condition 1 | Condition 2 |
| LC Column | Atlantis HILIC (3 µm, 150 mm x 2.1 mm) | Gemini C18 (5 µm, 50 mm x 2.1 mm) |
| Mobile Phase A | Water with ammonium acetate buffer | Water with 0.01% ammonium hydroxide |
| Mobile Phase B | Acetonitrile | Methanol with 0.01% ammonium hydroxide |
| Gradient | Isocratic: Acetonitrile/Water/Ammonium Acetate (75/10/15, v/v/v) | Binary Gradient |
| Flow Rate | 230 µL/min | 600 µL/min |
| Ionization Mode | ESI+ | APCI+ |
| MS/MS Transition (Miglustat) | m/z 220 -> 158 | m/z 220.1 -> 158.0 |
| MS/MS Transition (this compound) | To be determined (e.g., m/z 229 -> 167) | To be determined (e.g., m/z 229.1 -> 167.0) |
Note: The exact m/z transition for this compound will depend on the position and number of deuterium atoms and should be empirically determined.
Visualizations
Caption: A typical experimental workflow for the quantification of Miglustat using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inaccurate results when using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Miglustat-d9 for LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Miglustat utilizing its deuterated internal standard, Miglustat-d9. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?
The ideal concentration for this compound should be similar to the expected concentration of the analyte, Miglustat, in the middle of the calibration curve. A common practice is to use a concentration that is 1 to 5 times the median expected concentration of the analyte in the study samples. For instance, in a pharmacokinetic study where Miglustat concentrations are expected to range from 10 to 10,000 ng/mL, a suitable concentration for this compound would be in the mid-range of this curve.
Q2: How does the purity of this compound affect the analysis?
The purity of the deuterated internal standard is critical for accurate quantification. Two key aspects of purity to consider are:
-
Chemical Purity: Should be >99% to avoid interference from other compounds.
-
Isotopic Enrichment: Should be ≥98% to minimize the contribution of the unlabeled analyte in the internal standard solution.[1] Significant presence of the unlabeled analyte in the IS can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Q3: Can this compound and Miglustat have different retention times in the LC column?
Yes, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between the deuterated standard and the native analyte.[2][3] Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[3] While often minimal, this can be problematic if the retention time shift leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[2]
Q4: What are the potential risks of using a deuterated internal standard like this compound?
While generally reliable, potential issues with deuterated internal standards include:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions, leading to a loss of the deuterium label.
-
Differential Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern in the mass spectrometer.
-
Co-eluting Interferences: If the mass difference between the analyte and the IS is small, there is a risk of interference from naturally occurring isotopes of the analyte or its metabolites.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape for Miglustat and/or this compound | Incompatible mobile phase pH, column degradation, inappropriate gradient. | Optimize mobile phase composition; consider additives like ammonium formate or acetate. Ensure the column is not degraded. Adjust the gradient to ensure proper elution. |
| High Variability in IS Response | Inconsistent sample preparation, instability of this compound in the matrix or solvent. | Ensure precise and consistent pipetting during sample preparation. Investigate the stability of this compound under the storage and analytical conditions. |
| Analyte Signal Detected in Blank Samples (without analyte, only IS) | Contamination of the IS with unlabeled Miglustat. | Check the certificate of analysis for the isotopic purity of this compound. Prepare a sample with only the IS and analyze it to quantify the level of unlabeled analyte. |
| Retention Time Shift Between Miglustat and this compound | Deuterium isotope effect. | While a small shift may be acceptable, significant separation can be problematic. Try adjusting the mobile phase composition or temperature to minimize the shift. |
| Loss of IS Signal (Isotopic Exchange) | Storage or analysis in strongly acidic or basic solutions. | Maintain the pH of all solutions within a neutral range (pH 6-8) if possible. Avoid prolonged storage of stock solutions in acidic or basic conditions. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
A simple and effective method for extracting Miglustat from plasma is protein precipitation.
-
Spike: To 100 µL of plasma sample, add the working solution of this compound.
-
Precipitate: Add 300 µL of a precipitation solvent (e.g., methanol or a mixture of acetonitrile/methanol (75/25 v/v)).
-
Vortex: Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Miglustat Analysis
The following tables summarize typical parameters from published methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 |
| Column | Gemini C18 (2.1 mm x 50 mm, 5 µm) | Atlantis HILIC (2.1 mm x 150 mm, 3 µm) |
| Mobile Phase A | Water with 0.01% of 25% ammonium hydroxide solution | Acetonitrile/water/ammonium acetate buffer (75/10/15, v/v/v) |
| Mobile Phase B | Methanol with 0.01% of 25% ammonium hydroxide solution | N/A (Isocratic) |
| Flow Rate | 600 µL/min | 230 µL/min |
| Gradient | Binary Gradient | Isocratic |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1 | Method 2 |
| Ionization Mode | APCI | ESI |
| Polarity | Positive | Positive |
| MRM Transition (Miglustat) | m/z 220.1 -> 158.0 | m/z 220 -> 158 |
| MRM Transition (Internal Standard) | m/z 290.1 -> 228.0 (N-(n-nonyl)deoxynojirimycin) | m/z 208 -> 146 (Miglitol) |
| Linear Range | 10 - 10,000 ng/mL | 125 - 2500 ng/mL (plasma) |
Visualizations
Caption: Workflow for Miglustat quantification in plasma.
Caption: Troubleshooting decision tree for Miglustat analysis.
References
Technical Support Center: Stability of Miglustat-d9 in Biological Samples
This technical support center provides guidance on the stability of Miglustat-d9 in biological samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Disclaimer: As of the last update, specific stability data for this compound in biological matrices is not extensively available in published literature. The following guidance is based on the stability of non-deuterated Miglustat and general principles of bioanalytical method validation for small molecules. It is crucial to perform compound-specific validation to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in biological samples?
A1: The main stability concerns for this compound in biological matrices such as plasma, serum, or tissue homogenates include degradation due to enzymatic activity, pH instability, temperature fluctuations, and the impact of repeated freeze-thaw cycles. While the deuterium labeling in this compound can enhance metabolic stability, it does not guarantee complete inertness. Therefore, meticulous handling and validated storage conditions are paramount to maintain the integrity of the analyte.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is best practice to store biological samples at ultra-low temperatures, specifically -70°C or -80°C.[1] For shorter durations, -20°C may be acceptable, but this should be validated with stability studies.[1] During sample processing and handling on the bench-top, it is advisable to keep samples on wet ice to minimize potential enzymatic degradation.[1]
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: The number of permissible freeze-thaw cycles should be determined experimentally during your bioanalytical method validation. Generally, stability is assessed for three to five cycles.[1] To avoid repeated freeze-thaw cycles of the entire sample, it is highly recommended to aliquot samples into smaller, single-use volumes after collection.
Q4: Can I use previously frozen plasma or serum to prepare my calibration standards and quality control (QC) samples?
A4: It is not recommended. To ensure accuracy and consistency, always use a fresh batch of the biological matrix for the preparation of your calibration standards and QC samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound concentration between replicates. | Inconsistent sample handling; matrix effects; analyte instability during processing. | Ensure uniform sample processing for all samples. Minimize the time samples are at room temperature by performing preparations on wet ice.[1] Evaluate matrix effects by comparing stability in the biological matrix versus a simple buffer. |
| Low recovery of this compound. | Degradation during extraction; adsorption to container surfaces. | Optimize the extraction procedure to be as efficient and quick as possible. Consider using silanized glassware or low-binding polypropylene tubes. |
| Decreasing this compound concentration in long-term storage QC samples. | Analyte degradation at the stored temperature. | Verify the storage temperature and ensure it has been consistently maintained. If degradation is confirmed, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C). |
| Inconsistent results after repeated analysis of the same sample. | Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use vials to avoid repeated thawing and freezing of the bulk sample. |
Experimental Protocols
Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix subjected to multiple freeze-thaw cycles.
Methodology:
-
Spike a fresh pool of the biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked matrix into multiple single-use tubes.
-
Analyze a set of aliquots (n=3-5 per concentration) to establish the baseline concentration (Cycle 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples to room temperature and then refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3 to 5).
-
After each cycle, analyze a set of aliquots to determine the concentration of this compound.
-
Data Evaluation: The mean concentration of the stability samples at each cycle should be within ±15% of the baseline concentration.
Assessment of Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation process.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into appropriate tubes.
-
Store the aliquots at room temperature on a laboratory bench for predefined periods (e.g., 0, 4, 8, 12, and 24 hours) that reflect the expected duration of sample handling.
-
At each time point, process and analyze a set of aliquots (n=3-5 per concentration).
-
Data Evaluation: The mean concentration of the stability samples at each time point should be within ±15% of the initial (T=0) concentration.
Assessment of Long-Term Stability
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into storage tubes.
-
Analyze a set of aliquots to establish the baseline concentration.
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots and analyze them.
-
Data Evaluation: The mean concentration of the stored samples at each time point should be within ±15% of the baseline concentration.
Data Presentation
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (Nominal Conc. 10 ng/mL) | High QC (Nominal Conc. 200 ng/mL) |
| Mean Conc. (ng/mL) ± SD | % Bias | |
| Cycle 0 | 10.2 ± 0.4 | +2.0 |
| Cycle 1 | 9.9 ± 0.5 | -1.0 |
| Cycle 3 | 9.7 ± 0.6 | -3.0 |
| Cycle 5 | 9.5 ± 0.5 | -5.0 |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Low QC (Nominal Conc. 10 ng/mL) | High QC (Nominal Conc. 200 ng/mL) |
| Mean Conc. (ng/mL) ± SD | % Bias | |
| 0 | 10.1 ± 0.3 | +1.0 |
| 4 | 9.8 ± 0.4 | -2.0 |
| 8 | 9.6 ± 0.5 | -4.0 |
| 24 | 9.2 ± 0.6 | -8.0 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma
| Storage Duration | -20°C Storage | -80°C Storage |
| Low QC (% Bias) | High QC (% Bias) | |
| 1 Month | -3.5 | -2.8 |
| 3 Months | -6.2 | -5.4 |
| 6 Months | -10.8 | -9.7 |
| 12 Months | -18.3 | -16.5 |
Visualizations
Caption: General workflow for handling and analyzing biological samples for stability studies.
Caption: Decision tree for troubleshooting inconsistent results in this compound analysis.
References
Technical Support Center: Miglustat-d9 Quantification Assays
Welcome to the technical support center for Miglustat-d9 quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantification assays?
A1: this compound is a deuterated form of Miglustat, an inhibitor of glucosylceramide synthase used in the treatment of Type I Gaucher disease.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[1] Stable isotopically labeled internal standards are preferred because they have nearly identical chemical and physical properties to the analyte (Miglustat), meaning they behave similarly during sample preparation, chromatography, and ionization.[2] This helps to accurately correct for variability in the analytical process, such as extraction recovery and matrix effects.[3]
Q2: What are the most common issues encountered when using this compound as an internal standard?
A2: The most prevalent challenges when using deuterated internal standards like this compound include:
-
Inaccurate or inconsistent quantitative results: This can be caused by a variety of factors, including poor co-elution with the analyte, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.[4]
-
Variable internal standard signal: Fluctuations in the IS signal intensity often point towards differential matrix effects or instability of the deuterium label.
-
Chromatographic separation of analyte and internal standard: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, especially in reversed-phase chromatography.
-
Isotopic exchange (back-exchange): Deuterium atoms may be replaced by hydrogen atoms from the sample matrix or solvent, which can compromise quantification accuracy.
Q3: My quantitative results are inaccurate. How can I troubleshoot this?
A3: Inaccurate quantification can stem from several sources. A logical troubleshooting approach is crucial. Start by verifying the co-elution of Miglustat and this compound. If they separate, chromatographic adjustments are necessary. Next, assess the purity of your this compound standard for any unlabeled Miglustat. Finally, evaluate for differential matrix effects, which can suppress or enhance the ion signal of the analyte and internal standard to different extents.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
This issue is often related to the chromatographic method, especially when using Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for analyzing polar compounds like Miglustat.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Column Equilibration | HILIC columns require a stable water layer on the stationary phase for reproducible retention. Ensure the column is equilibrated with a sufficient volume of the initial mobile phase (at least 10 column volumes) between injections. |
| Incorrect Injection Solvent | Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Mobile Phase Issues | Ensure the mobile phase is prepared accurately and consistently. For HILIC, small changes in the organic content can significantly impact retention. Use high-purity solvents and freshly prepared buffers. |
| Column Contamination | If pressure increases and peak shape deteriorates over time, the column may be contaminated. Follow the manufacturer's instructions for column washing. |
Issue 2: Inaccurate Quantification and High Variability
This is a critical issue that can invalidate experimental results. The use of a deuterated internal standard is meant to mitigate this, but problems can still arise.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Differential Matrix Effects | Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement. Conduct a matrix effect evaluation to assess this. If significant, further sample cleanup or chromatographic optimization may be needed. |
| Internal Standard Impurity | The this compound standard may contain unlabeled Miglustat, leading to an overestimation of the analyte concentration. Assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the IS. |
| Isotopic Exchange | Deuterium atoms on the this compound molecule may exchange with protons from the matrix or solvent, a phenomenon known as back-exchange. This is more likely for deuterons on -OH or -NH groups. Ensure the deuterium labels are on stable positions of the molecule. |
| Lack of Co-elution | Deuterated compounds can elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. This can expose them to different matrix effects. Adjusting the chromatographic method to ensure complete peak overlap is crucial. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment is designed to quantitatively assess the impact of the biological matrix on the ionization of Miglustat and this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Miglustat and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire extraction procedure. Spike Miglustat and this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike Miglustat and this compound into a blank matrix sample before the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
Data Interpretation:
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | Matrix Factor (IS) |
| Set A (Neat) | 100,000 | 120,000 | - | - |
| Set B (Post-Spike) | 75,000 | 108,000 | 0.75 (Suppression) | 0.90 (Suppression) |
| Set C (Pre-Spike) | 68,000 | 97,000 | - | - |
In this hypothetical example, both the analyte and the internal standard experience ion suppression, but to different degrees. This differential matrix effect can lead to inaccurate quantification.
Protocol 2: LC-MS/MS Method for Miglustat Quantification
This is an example of a validated method for the quantification of Miglustat in plasma.
| Parameter | Specification |
| Chromatography | Reversed-Phase Liquid Chromatography |
| Column | Gemini C18 (2.1 mm x 50 mm, 5 µm) |
| Mobile Phase | A: 0.01% Ammonium Hydroxide in WaterB: 0.01% Ammonium Hydroxide in Methanol |
| Flow Rate | 600 µL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transitions | Miglustat: m/z 220.1 → 158.0this compound: Expected m/z ~229.1 → ~167.0 (exact transition should be optimized) |
| Sample Preparation | Protein precipitation with methanol |
Visualizations
References
Technical Support Center: Minimizing Ion Suppression with Miglustat-d9 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Miglustat-d9 as an internal standard in LC-MS/MS analyses. The focus is on identifying, troubleshooting, and minimizing ion suppression to ensure accurate and reliable quantification of Miglustat.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Miglustat analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of the target analyte, in this case, Miglustat, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, which results in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of results.[3]
Q2: Why is this compound a suitable internal standard to compensate for ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Miglustat.[4] Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the primary causes of ion suppression in bioanalytical methods for Miglustat?
A3: In bioanalytical samples such as plasma or cerebrospinal fluid (CSF), the primary causes of ion suppression are endogenous matrix components that are not removed during sample preparation. After a common sample preparation technique like protein precipitation, residual phospholipids are a major contributor to ion suppression, particularly when using electrospray ionization (ESI). Other potential sources include salts, other endogenous small molecules, and any dosing vehicles used in preclinical studies.
Q4: Can the choice of ionization technique affect ion suppression for Miglustat?
A4: Yes, the choice of ionization technique can significantly impact the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix components like phospholipids compared to atmospheric pressure chemical ionization (APCI). One of the validated methods for Miglustat quantification successfully utilized APCI, which is known to be less prone to ion suppression.
Q5: How can I determine if ion suppression is affecting my Miglustat assay?
A5: A widely used method to identify and assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a Miglustat standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Miglustat indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Miglustat when using this compound as an internal standard.
Problem 1: Low or inconsistent signal intensity for both Miglustat and this compound.
-
Possible Cause: Significant ion suppression from the biological matrix. This is common with simpler sample preparation methods like protein precipitation.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to confirm the presence and retention time of ion-suppressing components.
-
Improve Sample Preparation: Transition from protein precipitation to a more rigorous sample cleanup method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components. Phospholipid removal plates or cartridges can be particularly effective.
-
Optimize Chromatography: Modify the chromatographic conditions to separate Miglustat and this compound from the regions of ion suppression. Since Miglustat is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique.
-
Dilute the Sample: If the concentration of Miglustat is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: The peak area ratio of Miglustat to this compound is not consistent across different samples or dilutions.
-
Possible Cause: Differential ion suppression affecting the analyte and the internal standard to different extents. This can happen if there is a slight chromatographic separation between Miglustat and this compound, and this separation occurs in a region of steep change in ion suppression.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard solution of Miglustat and this compound to confirm that they have identical retention times under your chromatographic conditions.
-
Modify Chromatographic Gradient: Adjust the mobile phase gradient to ensure that the analyte and internal standard elute in a "cleaner" region of the chromatogram, away from the main elution zones of phospholipids.
-
Evaluate Sample Preparation: A more effective sample cleanup will reduce the overall matrix load and minimize the potential for differential suppression.
-
Problem 3: Poor peak shape (e.g., tailing or fronting) for Miglustat and this compound.
-
Possible Cause: Issues with the analytical column, mobile phase composition, or sample solvent.
-
Troubleshooting Steps:
-
Check Column Health: Ensure the column has not degraded. If necessary, wash or replace the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of polar compounds like Miglustat. Ensure consistent and appropriate pH.
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify the regions of ion suppression in the chromatogram.
Methodology:
-
Prepare a standard solution of Miglustat in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and mid-range signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column in place.
-
Using a T-connector, introduce the Miglustat standard solution into the eluent flow from the LC column just before it enters the mass spectrometer's ion source. This is done via a syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Begin acquiring data on the mass spectrometer, monitoring the characteristic MRM transition for Miglustat. A stable baseline signal should be observed.
-
Inject a blank, extracted sample matrix (e.g., a protein-precipitated plasma sample from a control subject) onto the LC column.
-
Monitor the baseline of the infused Miglustat signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Sample Preparation of Plasma Samples via Protein Precipitation
Objective: A quick and simple method for the removal of proteins from plasma samples. Note that this method may result in significant ion suppression from phospholipids.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a small volume of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or a 75:25 mixture of acetonitrile:methanol as described by Guitton et al., 2009) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Relative Effectiveness of Different Sample Preparation Techniques in Minimizing Ion Suppression.
| Sample Preparation Method | Relative Phospholipid Removal | Expected Impact on Ion Suppression | Typical Recovery |
| Protein Precipitation (PPT) | Low | High potential for ion suppression | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Reduced ion suppression compared to PPT | Variable, method-dependent |
| Solid-Phase Extraction (SPE) | High | Significant reduction in ion suppression | Good to High, method-dependent |
| Phospholipid Removal Plates | Very High | Minimal ion suppression from phospholipids | High |
Visualizations
Caption: Experimental workflow for Miglustat quantification.
Caption: Troubleshooting workflow for ion suppression.
References
Navigating Isotopic Overlap: A Technical Guide to Addressing Cross-Signal Contribution from Miglustat to Miglustat-d9
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenge of cross-signal contribution between the drug Miglustat and its deuterated internal standard, Miglustat-d9, during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-signal contribution and why is it a concern for Miglustat and this compound analysis?
A1: Cross-signal contribution, or crosstalk, occurs when the signal of the analyte (Miglustat) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound, or vice versa, within a mass spectrometer. This is a significant concern because it can lead to inaccurate quantification of Miglustat in biological samples. The use of a SIL-IS is intended to correct for variability during sample processing and analysis; however, if the signals overlap, this correction becomes erroneous.[1][2][3]
Q2: What are the primary causes of cross-signal contribution between Miglustat and this compound?
A2: The primary causes include:
-
Isotopic Impurity of the Internal Standard: The this compound internal standard may contain trace amounts of unlabeled Miglustat (M+0).
-
Natural Isotope Abundance: The analyte, Miglustat, naturally contains a small percentage of molecules with heavier isotopes (e.g., ¹³C), which can contribute to the signal at the mass-to-charge ratio (m/z) of the deuterated internal standard.[1]
Q3: How can I detect if cross-signal contribution is affecting my assay?
A3: You can assess for cross-signal contribution by:
-
Analyzing a "zero sample" (blank matrix spiked only with this compound): Any signal detected in the Miglustat channel would indicate a contribution from the internal standard.
-
Analyzing a high-concentration Miglustat standard without the internal standard: Any signal in the this compound channel would point to interference from the analyte.
-
Observing the calibration curve: Non-linearity, particularly at the lower or upper ends of the curve, can be an indicator of crosstalk.[1]
Troubleshooting Guide
Issue: Inaccurate quantification of Miglustat, particularly at low concentrations.
This issue often manifests as poor accuracy and precision in your quality control samples and a non-linear calibration curve.
Caption: Troubleshooting workflow for inaccurate Miglustat quantification.
Experimental Protocols and Data
Protocol 1: Assessment of Cross-Signal Contribution
Objective: To quantify the percentage of cross-signal contribution from Miglustat to this compound and vice versa.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Miglustat at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a working solution of Miglustat at the highest calibration standard concentration (e.g., 1000 ng/mL) in the analytical matrix (e.g., plasma).
-
Prepare a working solution of this compound at the concentration used in the assay (e.g., 100 ng/mL) in the analytical matrix.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration Miglustat solution and monitor both the Miglustat and this compound MRM transitions.
-
Inject the this compound working solution and monitor both the Miglustat and this compound MRM transitions.
-
-
Data Analysis:
-
Analyte to IS Contribution (%): (Peak area in IS channel for Analyte-only sample / Peak area in IS channel for IS-only sample) * 100
-
IS to Analyte Contribution (%): (Peak area in Analyte channel for IS-only sample / Peak area in Analyte channel for LLOQ sample) * 100
-
Table 1: Example Mass Spectrometry Parameters for Miglustat and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Miglustat | 220.2 | 86.1 | 15 |
| This compound | 229.2 | 95.1 | 15 |
Table 2: Example Results of Cross-Signal Contribution Assessment
| Contribution Source | Contribution To | Peak Area (Analyte-only @ 1000 ng/mL) | Peak Area (IS-only @ 100 ng/mL) | Calculated Contribution |
| Miglustat | This compound | 1,500 | 1,000,000 | 0.15% |
| This compound | Miglustat | 500 | - | (Requires LLOQ data) |
Protocol 2: Mitigating Analyte-to-IS Contribution by Adjusting IS Concentration
Objective: To determine the optimal concentration of this compound to minimize the impact of cross-signal contribution from Miglustat.
Methodology:
-
Prepare Calibration Standards: Prepare a full calibration curve of Miglustat from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).
-
Spike with Varying IS Concentrations: Aliquot the calibration standards and spike them with different concentrations of this compound (e.g., 50 ng/mL, 100 ng/mL, 200 ng/mL).
-
Analyze and Evaluate: Analyze all samples and plot the calibration curves. Evaluate the linearity (r²) and the accuracy of back-calculated concentrations.
Table 3: Impact of IS Concentration on Assay Accuracy at ULOQ
| IS Concentration (ng/mL) | Analyte Contribution to IS Signal (%) | Back-calculated ULOQ Conc. (ng/mL) | Accuracy (%) |
| 50 | 0.30% | 925 | 92.5 |
| 100 | 0.15% | 981 | 98.1 |
| 200 | 0.075% | 995 | 99.5 |
As demonstrated in the table, increasing the internal standard concentration can reduce the relative contribution of the analyte's signal, thereby improving accuracy.
Visualization of the Underlying Principle
The mechanism of action of Miglustat involves the inhibition of glucosylceramide synthase, which is a key enzyme in the synthesis of glycosphingolipids. Understanding this pathway is relevant for researchers working with this compound.
Caption: Mechanism of action of Miglustat.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
matrix effects in the analysis of Miglustat-d9 in different tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Miglustat-d9 in various tissue matrices. The information provided is intended to help users identify and resolve common issues related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Miglustat, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of the analytical method. In the analysis of this compound, matrix effects can vary significantly between different tissues (e.g., plasma, liver, brain, kidney) due to their unique biochemical compositions.
Q2: Why is a deuterated internal standard like this compound recommended for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the analyte (Miglustat), it co-elutes during chromatography and is affected by matrix effects in a nearly identical manner. By using the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate problems associated with matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between Miglustat and this compound.[2] If this separation leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification.[2] Therefore, it is crucial to verify the co-elution of the analyte and internal standard peaks during method development.
Q4: How are matrix effects quantitatively assessed?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix from multiple sources with the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized matrix factor (IS-normalized MF) is then calculated to assess the ability of the internal standard to compensate for these effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in different tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting, Tailing, or Splitting) for Miglustat | 1. Inappropriate mobile phase composition: Miglustat is a polar compound, and its peak shape can be sensitive to the organic/aqueous ratio of the mobile phase, especially in reversed-phase chromatography. 2. Column degradation or contamination: Buildup of matrix components on the analytical column can lead to peak shape issues. 3. Sample solvent effect: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | 1. Optimize mobile phase: For reversed-phase LC, ensure the initial mobile phase has a high aqueous content to promote good peak shape for polar analytes. Consider using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds. 2. Implement column washing: After each analytical run or batch, wash the column with a strong solvent to remove strongly retained matrix components. If the problem persists, replace the analytical column. 3. Match sample solvent to mobile phase: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase. |
| High Variability in this compound (Internal Standard) Peak Area | 1. Inconsistent sample preparation: Variability in extraction recovery between samples. 2. Differential matrix effects: The internal standard is experiencing different levels of ion suppression or enhancement across different samples. This can be particularly problematic in tissue homogenates where matrix composition can be heterogeneous. 3. Pipetting errors: Inaccurate addition of the internal standard to the samples. | 1. Optimize and standardize sample preparation: Ensure the homogenization and extraction procedures are consistent for all samples. 2. Improve sample cleanup: Implement a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove a broader range of matrix components. 3. Verify pipetting accuracy: Regularly calibrate pipettes and use a consistent technique for adding the internal standard. |
| Inconsistent Analyte/Internal Standard Peak Area Ratio | 1. Chromatographic separation of Miglustat and this compound: The analyte and internal standard are not co-eluting perfectly, leading to differential matrix effects.[2] 2. Interference from matrix components: A component of the matrix may be co-eluting with and interfering with the detection of either the analyte or the internal standard. | 1. Adjust chromatographic conditions: Modify the mobile phase gradient or temperature to ensure complete co-elution of Miglustat and this compound.[2] 2. Enhance selectivity: Check for interferences by analyzing blank matrix samples. If an interference is present, improve the sample cleanup procedure or adjust the chromatographic method to separate the interfering peak. |
| Low Signal Intensity (Ion Suppression) | 1. High concentration of co-eluting matrix components: Phospholipids, salts, and other endogenous compounds are common causes of ion suppression. 2. Suboptimal mass spectrometer source conditions: Ion source parameters such as temperature, gas flows, and voltages may not be optimized for Miglustat ionization in the presence of the sample matrix. | 1. Improve sample cleanup: Use techniques like SPE or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation alone may not be sufficient for complex tissue matrices. 2. Optimize MS source parameters: Infuse a solution of Miglustat and this compound and adjust source parameters to maximize signal intensity and stability. |
Data Presentation: Matrix Effect Evaluation
Table 1: Matrix Factor (MF) for Miglustat in Different Tissues
| Tissue Lot | Plasma | Liver Homogenate | Kidney Homogenate | Brain Homogenate |
| 1 | 0.85 | 0.65 | 0.72 | 0.88 |
| 2 | 0.88 | 0.62 | 0.75 | 0.91 |
| 3 | 0.82 | 0.68 | 0.69 | 0.85 |
| 4 | 0.91 | 0.59 | 0.78 | 0.93 |
| 5 | 0.86 | 0.66 | 0.71 | 0.89 |
| 6 | 0.84 | 0.63 | 0.73 | 0.87 |
| Mean | 0.86 | 0.64 | 0.73 | 0.89 |
| %CV | 3.9% | 5.5% | 4.8% | 3.2% |
Note: Data is hypothetical and for illustrative purposes only. MF is calculated as (Peak Area in Matrix) / (Peak Area in Neat Solution). An MF < 1 indicates ion suppression.
Table 2: Internal Standard (this compound) Normalized Matrix Factor (IS-Normalized MF)
| Tissue Lot | Plasma | Liver Homogenate | Kidney Homogenate | Brain Homogenate |
| 1 | 1.02 | 1.05 | 1.03 | 1.01 |
| 2 | 0.99 | 1.02 | 1.01 | 0.99 |
| 3 | 1.01 | 1.06 | 1.04 | 1.02 |
| 4 | 0.98 | 1.01 | 0.99 | 0.98 |
| 5 | 1.03 | 1.04 | 1.02 | 1.01 |
| 6 | 1.00 | 1.03 | 1.01 | 1.00 |
| Mean | 1.01 | 1.04 | 1.02 | 1.00 |
| %CV | 1.9% | 1.8% | 1.8% | 1.5% |
Note: Data is hypothetical and for illustrative purposes only. IS-Normalized MF is calculated as (Analyte MF) / (Internal Standard MF). An IS-Normalized MF close to 1 with a low %CV indicates effective compensation for matrix effects.
Experimental Protocols
The following are example methodologies for the analysis of Miglustat in plasma and cerebrospinal fluid (CSF). While these specific published methods do not use this compound, they provide a strong foundation for developing a validated method with the deuterated internal standard. Adaptation and validation for other tissues and for the use of this compound are necessary.
Method 1: Analysis of Miglustat in Human Plasma and CSF (Adapted from Guitton et al., 2009)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or CSF, add 20 µL of internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of a cold mixture of acetonitrile/methanol (75/25, v/v).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (HILIC):
-
Column: Atlantis HILIC Silica (3 µm, 150 mm x 2.1 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile/water/ammonium acetate buffer (75/10/15, v/v/v)
-
Flow Rate: 230 µL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Miglustat: m/z 220.1 → 158.0
-
This compound: m/z 229.2 → 167.1 (Predicted)
-
-
Method 2: Analysis of Miglustat in Mouse and Human Plasma (Adapted from Spieker et al., 2012)
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard (e.g., this compound).
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
Liquid Chromatography (Reversed-Phase):
-
Column: Gemini C18 (5 µm, 50 mm x 2.1 mm)
-
Mobile Phase A: Water with 0.01% of 25% ammonium hydroxide solution
-
Mobile Phase B: Methanol with 0.01% of 25% ammonium hydroxide solution
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution with the internal standard.
-
Flow Rate: 600 µL/min
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive
-
MRM Transitions:
-
Miglustat: m/z 220.1 → 158.0
-
This compound: m/z 229.2 → 167.1 (Predicted)
-
-
General Protocol for Tissue Homogenization
-
Accurately weigh a portion of the frozen tissue (e.g., liver, kidney, brain).
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a desired tissue concentration (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep the sample on ice to prevent degradation.
-
Proceed with an appropriate extraction method (e.g., protein precipitation, LLE, or SPE) on an aliquot of the tissue homogenate.
Visualizations
Caption: Workflow for Assessing and Mitigating Matrix Effects.
Caption: Troubleshooting Decision Tree for Inaccurate Results.
References
ensuring complete protein precipitation for accurate Miglustat-d9 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miglustat-d9. The focus is on ensuring complete protein precipitation to achieve accurate and reproducible quantitative results in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of protein precipitation in the analysis of this compound?
Protein precipitation is a critical sample preparation step to remove larger macromolecules, primarily proteins, from biological matrices like plasma or serum.[1][2] These proteins can interfere with the analysis by clogging the liquid chromatography (LC) column, suppressing the ionization of the analyte in the mass spectrometer (MS), and causing what is known as "matrix effects," which can lead to inaccurate and irreproducible results.[1]
Q2: Which organic solvent is most effective for precipitating proteins in bioanalytical assays?
Acetonitrile is widely regarded as a highly effective solvent for protein precipitation, often resulting in cleaner supernatants compared to methanol.[2][3] However, the choice of solvent can also depend on the specific analyte and the analytical method. For Miglustat specifically, methods have been successfully developed using both methanol and acetonitrile/methanol mixtures.
Q3: Can incomplete protein precipitation affect the accuracy of my this compound internal standard?
Yes. Incomplete protein precipitation can lead to variability in the analytical results. A stable isotope-labeled internal standard like this compound is designed to mimic the behavior of the analyte (Miglustat) during sample preparation and analysis, thus correcting for variations. However, if proteins are not completely removed, the analyte and the internal standard may interact differently with the remaining soluble proteins. This can lead to differential recovery of the analyte and the internal standard, causing an inaccurate analyte/internal standard ratio and compromising the quantitative accuracy of the assay.
Q4: What are the visual indicators of incomplete protein precipitation?
A key visual indicator of incomplete protein precipitation is a cloudy or hazy supernatant after centrifugation. A properly precipitated sample should yield a clear supernatant with a well-compacted pellet at the bottom of the tube.
Troubleshooting Guide: Inaccurate this compound Measurement
This guide addresses the issue of inaccurate or inconsistent this compound measurements that may be attributed to incomplete protein precipitation.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Analyte/Internal Standard Ratio | Incomplete Protein Precipitation: Residual proteins in the supernatant can differentially bind to Miglustat and this compound, leading to inconsistent recoveries between the analyte and the internal standard. | 1. Optimize Precipitating Solvent: If using methanol, consider switching to acetonitrile or a mixture of acetonitrile and methanol. Acetonitrile is often more efficient at precipitating a wider range of proteins. 2. Increase Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of solvent to sample. If precipitation is incomplete, try increasing the ratio to 4:1 or 5:1. 3. Optimize Incubation Conditions: After adding the precipitation solvent, ensure thorough mixing by vortexing. Allowing the samples to incubate at a lower temperature (e.g., -20°C) for a period (e.g., 30 minutes) can enhance protein precipitation. 4. Increase Centrifugation Force and/or Time: Ensure that centrifugation is sufficient to pellet all precipitated proteins. Increase the g-force or the duration of the spin. |
| Low Analyte and Internal Standard Response | Co-precipitation of Analyte/Internal Standard: Miglustat and this compound may be getting trapped in the protein pellet and discarded. | 1. Check pH of the Sample: The pH of the sample can influence protein solubility and analyte binding. While not a common primary step for simple protein precipitation, in complex cases, slight acidification of the sample before adding the organic solvent might be explored, but this needs careful validation. 2. Evaluate a Different Precipitation Agent: While organic solvents are most common, other agents like trichloroacetic acid (TCA) can be used. However, TCA is harsh and can cause other issues, so this should be a secondary consideration. |
| Cloudy Supernatant After Centrifugation | Insufficient Precipitation: The chosen solvent, ratio, or incubation conditions are not sufficient to fully precipitate the proteins in the sample. | 1. Confirm Proper Solvent Addition and Mixing: Ensure the precipitating solvent is added quickly and followed immediately by vigorous vortexing to denature proteins effectively. 2. Extend Incubation Time: Increase the incubation time at low temperature to allow for more complete precipitation. 3. Re-centrifuge the Supernatant: If the supernatant remains cloudy, a second centrifugation step at a higher force may help to pellet the remaining fine protein particles. |
Experimental Protocol: Protein Precipitation for this compound Measurement in Human Plasma
This protocol provides a detailed methodology for the precipitation of proteins from human plasma for the quantification of Miglustat using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Miglustat and this compound analytical standards
-
Acetonitrile (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of Miglustat and this compound in methanol.
-
Prepare a working internal standard solution of this compound by diluting the stock solution with methanol to the desired concentration.
-
Prepare calibration standards and quality control samples by spiking blank human plasma with appropriate concentrations of Miglustat.
-
-
Sample Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Immediately vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
-
Incubation and Centrifugation:
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully aspirate the clear supernatant (approximately 300 µL) without disturbing the protein pellet.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the supernatant onto the LC-MS/MS system.
-
Note: Specific LC-MS/MS conditions (column, mobile phases, gradient, and mass spectrometer parameters) need to be optimized for Miglustat and this compound.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot inaccurate this compound measurements potentially caused by incomplete protein precipitation.
References
Technical Support Center: Miglustat-d9 Stability and Recovery
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of pH on the stability and recovery of Miglustat-d9. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of varying pH?
A1: While specific stability data for this compound is not extensively published, studies on its non-deuterated counterpart, Miglustat, provide valuable insights. Miglustat has shown pH-dependent stability, particularly concerning its physical appearance in solution. Acidic to neutral pH conditions (pH 4.4 to 6.5) have been shown to maintain the stability of Miglustat solutions for at least 28 days under refrigerated conditions, with no significant degradation observed via HPLC analysis.[1][2][3][4] However, in near-neutral to slightly alkaline conditions (pH 7.3-7.6), a brownish discoloration has been observed over time, although this did not correlate with the appearance of degradation products in HPLC analysis.[1] This suggests that while a color change may occur at a higher pH, the primary structure of the molecule remains largely intact over the tested period.
Q2: How does pH affect the recovery of this compound during solid-phase extraction (SPE)?
A2: The recovery of this compound during SPE is significantly influenced by pH due to its chemical properties. Miglustat is a basic compound with a pKa of approximately 8.5. For optimal retention on a reversed-phase SPE sorbent, the pH of the sample should be adjusted to at least two pH units above the pKa (i.e., pH ≥ 10.5) to ensure the molecule is in its neutral, un-ionized form, thereby maximizing hydrophobic interactions with the sorbent. Conversely, for efficient elution, an acidic solvent is recommended. The low pH will protonate the this compound molecule, increasing its polarity and disrupting its interaction with the nonpolar sorbent, leading to high recovery in the eluate.
Q3: I am observing low recovery of this compound from my SPE procedure. What are the likely causes related to pH?
A3: Low recovery of this compound during an SPE workflow can often be attributed to improper pH control at various stages. Here are some common causes:
-
Incorrect Sample pH: If the pH of your sample is below 10.5, a significant portion of this compound will be in its ionized (protonated) form. This increased polarity will reduce its retention on a reversed-phase sorbent, causing it to be lost during the sample loading and washing steps.
-
Inappropriate Wash Solvent pH: Using a wash solvent with a low pH can prematurely elute the retained this compound from the sorbent. The wash solvent should ideally have a similar or higher pH than the loading solution to maintain the neutral state of the analyte.
-
Suboptimal Elution Solvent pH: An elution solvent that is not sufficiently acidic may not fully protonate the this compound, leading to incomplete elution from the sorbent.
Q4: My this compound stock solution has turned slightly brown. Is it still usable?
A4: A brownish discoloration of Miglustat solutions, particularly at pH values around 7.3-7.6, has been reported without the detection of degradation products by HPLC. This suggests the color change may not necessarily indicate chemical degradation. However, it is best practice to use freshly prepared standards for quantitative analysis. If you must use a discolored solution, it is highly recommended to perform a purity check against a freshly prepared, clear standard to ensure the concentration has not been compromised. For critical applications, preparing a fresh solution is the safest approach.
Troubleshooting Guide
| Issue | Potential Cause (pH-related) | Recommended Solution |
| Low Recovery of this compound in SPE | The sample pH is too low for efficient retention on a reversed-phase sorbent. | Adjust the sample pH to ≥ 10.5 using a suitable base (e.g., ammonium hydroxide) before loading onto the SPE cartridge. |
| The wash solvent is too acidic, causing premature elution. | Ensure the wash solvent is at a pH that maintains the neutral state of this compound (ideally pH ≥ 10.5). | |
| The elution solvent is not acidic enough for complete elution. | Use an elution solvent with a pH at least 2 units below the pKa of this compound (e.g., methanol with 0.1% formic acid). | |
| Poor Peak Shape in Chromatography | The pH of the mobile phase is close to the pKa of this compound. | Adjust the mobile phase pH to be at least 2 units away from the pKa (i.e., <6.5 or >10.5) to ensure a consistent ionization state. |
| Inconsistent Results in Stability Studies | Fluctuation in the pH of the buffered solution over time. | Prepare fresh buffers for each time point and verify the pH before use. Use high-quality buffer reagents. |
| Discoloration of Stock/Working Solutions | The pH of the solution is in the range of 7.3-7.6. | For long-term storage, consider preparing stock solutions in a slightly acidic buffer (e.g., pH 4.4-6.5) and storing them at 2-8°C. |
Data Presentation
Table 1: pH-Dependent Stability of Miglustat in Suspension (28 Days at 2-8°C)
| Concentration (mg/mL) | Initial pH | Final pH (Day 28) | Initial Appearance | Final Appearance (Day 28) | Degradation Products Detected (HPLC) |
| 20 | 7.4 | 7.4 | Yellow | Brown | No |
| 20 (pH-adjusted) | 4.4 | 4.4 | Yellow | Yellow | No |
| 10 | 7.0 | 7.3 | Yellow | Brown | No |
| 5 | 6.3 | 6.5 | Yellow | Yellow | No |
Data adapted from studies on Miglustat and is expected to be representative for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various pH conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water to achieve a final concentration of 100 µg/mL. Incubate at 60°C.
3. Time Points:
-
Withdraw samples at initial (t=0), 2, 4, 8, and 24 hours.
4. Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from any potential degradation products.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Biological Matrix
This protocol provides a general workflow for the extraction of this compound from a biological matrix (e.g., plasma) using reversed-phase SPE.
1. Sample Pre-treatment:
-
To 1 mL of the plasma sample, add an internal standard.
-
Adjust the sample pH to ≥ 10.5 with 1 M ammonium hydroxide.
-
Vortex for 30 seconds.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water. Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water, pH adjusted to 10.5) to remove interfering substances.
5. Elution:
-
Elute the this compound from the cartridge with 1 mL of an acidic elution solvent (e.g., methanol with 0.1% formic acid).
6. Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
Visualizations
Caption: Workflow for the Solid-Phase Extraction of this compound.
Caption: Key pH Considerations for this compound Stability and Recovery.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Miglustat Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Miglustat, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of analytical methodologies, focusing on the performance of a deuterated internal standard, Miglustat-d9, against commonly used structural analogs.
Miglustat is an inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. It is used in the treatment of Type I Gaucher disease. Accurate quantification of Miglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in LC-MS/MS bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing the most reliable data.
The Advantage of a Deuterated Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability. The ideal IS has physicochemical properties as close to the analyte of interest as possible.
This compound , a deuterated form of Miglustat, offers significant advantages over structural analog internal standards:
-
Minimized Matrix Effects : Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because this compound is chemically identical to Miglustat, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. This allows for accurate correction and more reliable quantification.
-
Correction for Sample Preparation Variability : Any loss of the analyte during sample extraction and processing will be mirrored by a proportional loss of the deuterated internal standard. This effectively cancels out variability introduced during sample preparation, leading to improved precision.
-
Co-elution with the Analyte : this compound has nearly the same retention time as Miglustat under typical chromatographic conditions. This simultaneous analysis ensures that both compounds are subjected to the exact same analytical conditions, further enhancing the reliability of the results.
Comparative Performance of Internal Standards
While this compound is the ideal internal standard, several validated analytical methods have been successfully employed using structural analogs. This section compares the performance of methods using this compound with those using N-(n-nonyl)deoxynojirimycin and Miglitol as internal standards.
| Parameter | Method with this compound (Expected Performance) | Method with N-(n-nonyl)deoxynojirimycin[1][2] | Method with Miglitol |
| Internal Standard Type | Stable Isotope-Labeled (Deuterated) | Structural Analog | Structural Analog |
| Linearity Range | Wide, dependent on specific assay | 10 - 10,000 ng/mL (in mouse and human plasma) | 125 - 2500 ng/mL (in human plasma), 50 - 1000 ng/mL (in CSF) |
| Intra-day Precision (%CV) | Typically < 5% | ≤ 14.1% (in mouse plasma), ≤ 13.5% (in human plasma) | < 6% (in plasma and CSF) |
| Inter-day Precision (%CV) | Typically < 5% | Not specified | < 6.5% (in plasma and CSF) |
| Accuracy | Typically 95-105% | 84.5 - 107.2% (intra-day, mouse plasma), 90.9 - 104.0% (inter-day, mouse plasma), 93.6 - 100.0% (human plasma) | 98 - 106.5% |
| Recovery | High and consistent | ~100% (protein precipitation) | 100% (protein precipitation) |
Experimental Protocols
Below are the detailed methodologies for the quantification of Miglustat using different internal standards.
Method 1: Using this compound as Internal Standard (A Representative Protocol)
This protocol is based on established principles for using a stable isotope-labeled internal standard.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Gemini C18, 50 x 2.1 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Miglustat: m/z 220.2 → 158.1
-
This compound: m/z 229.2 → 167.1
-
Method 2: Using N-(n-nonyl)deoxynojirimycin as Internal Standard[1][2]
Sample Preparation:
-
To a plasma sample, add the internal standard, N-(n-nonyl)deoxynojirimycin.
-
Precipitate proteins using methanol.
-
Centrifuge and collect the supernatant for injection.
Chromatographic Conditions:
-
Column: Gemini C18 (50 x 2.1 mm, 5 µm).
-
Mobile Phase: A binary gradient of methanol and water, both containing 0.01% of a 25% ammonium hydroxide solution.
-
Flow Rate: 600 µl/min.
Mass Spectrometric Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Monitored Transitions:
-
Miglustat: m/z 220.1 → 158.0
-
N-(n-nonyl)deoxynojirimycin: m/z 290.1 → 228.0
-
Method 3: Using Miglitol as Internal Standard
Sample Preparation:
-
To a plasma or CSF sample, add the internal standard, Miglitol.
-
Precipitate proteins with a mixture of acetonitrile/methanol (75/25, v/v).
-
Centrifuge and inject the supernatant.
Chromatographic Conditions:
-
Column: Atlantis HILIC (150 x 2.1 mm, 3 µm).
-
Mobile Phase: Isocratic mobile phase of acetonitrile/water/ammonium acetate buffer (75/10/15, v/v/v).
-
Flow Rate: 230 µl/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Miglustat: m/z 220 → 158
-
Miglitol: m/z 208 → 146
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the rationale for using a deuterated internal standard.
Caption: A generalized workflow for the bioanalysis of Miglustat.
Caption: How this compound compensates for matrix effects.
Conclusion
For the highest level of accuracy and precision in the bioquantification of Miglustat, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to perfectly mimic the analyte's behavior during sample preparation and LC-MS/MS analysis makes it the superior choice for correcting analytical variability. While methods using structural analogs like N-(n-nonyl)deoxynojirimycin and Miglitol have been validated and can provide acceptable results, they are more susceptible to differential matrix effects and may not offer the same level of robustness as a stable isotope-labeled internal standard. The selection of an internal standard should be a critical consideration in method development to ensure the generation of high-quality, reliable data for drug development and clinical research.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Miglustat vs. Miglustat-d9: A Pharmacokinetic Comparison for Researchers
For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount. This guide provides a comparative analysis of the pharmacokinetics of Miglustat and its deuterated analog, Miglustat-d9. While extensive data is available for Miglustat, the information for this compound is largely predictive, based on the established principles of kinetic isotope effects.
Miglustat is an inhibitor of the enzyme glucosylceramide synthase, which is essential for the synthesis of most glycosphingolipids. It is used in the treatment of Type I Gaucher disease. The introduction of deuterium (d9) into the Miglustat molecule is a strategy employed to potentially alter its metabolic profile and enhance its pharmacokinetic properties. Deuteration can lead to a stronger chemical bond (Carbon-Deuterium vs. Carbon-Hydrogen), which can slow down metabolic processes, potentially leading to a longer half-life and increased systemic exposure.
Pharmacokinetic Data Summary
| Pharmacokinetic Parameter | Miglustat | This compound (Predicted) |
| Maximum Plasma Concentration (Cmax) | ~860 ng/mL (after a single 100 mg dose)[1] | Expected to be similar or slightly increased |
| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours[2] | Expected to be similar |
| Area Under the Curve (AUC) | Dose-proportional[1] | Expected to increase |
| Elimination Half-life (t½) | ~6-10 hours[2] | Expected to increase |
| Metabolism | Not significantly metabolized[1] | Expected to have a slower rate of any minor metabolism |
| Excretion | Primarily renal | Expected to be primarily renal |
Experimental Protocols
The pharmacokinetic parameters for Miglustat have been determined in various studies, typically employing the following methodologies:
Subject Population and Dosing:
-
Human Studies: Pharmacokinetic assessments have been conducted in healthy volunteers and in patient populations, such as those with GM2 gangliosidosis. Dosing regimens have included single oral doses (e.g., 100 mg) and multiple doses.
-
Animal Studies: Preclinical pharmacokinetic studies have been performed in animal models, such as rats, to investigate absorption, distribution, metabolism, and excretion (ADME).
Sample Collection and Analysis:
-
Biological Matrices: Blood samples are typically collected at various time points post-dose to obtain plasma for analysis.
-
Analytical Method: The concentration of Miglustat in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the analyte. This compound is commonly used as an internal standard in these assays to ensure accuracy and precision.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Miglustat.
Figure 1. A generalized workflow for a clinical or preclinical pharmacokinetic study of Miglustat.
Signaling Pathways and Mechanism of Action
Miglustat's primary mechanism of action is the inhibition of glucosylceramide synthase. This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide, the substrate that accumulates in Gaucher disease. The deuteration of Miglustat is not expected to alter its fundamental mechanism of action but rather its metabolic fate.
The diagram below illustrates the logical relationship of Miglustat's action.
Figure 2. Miglustat and its deuterated form inhibit glucosylceramide synthase.
Conclusion
Miglustat exhibits predictable pharmacokinetic properties with a half-life that supports multiple daily dosing. While direct comparative pharmacokinetic data for this compound is lacking, the principles of deuteration suggest a potential for an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure. This could potentially lead to less frequent dosing and improved patient compliance. Further preclinical and clinical studies are necessary to definitively characterize the pharmacokinetic profile of this compound and to ascertain its potential clinical advantages over the non-deuterated form. Researchers are encouraged to consider these predicted differences when designing future studies involving deuterated Miglustat.
References
comparative analysis of deuterated vs. non-deuterated Miglustat in vitro
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vitro properties of non-deuterated Miglustat and a hypothetical deuterated variant. While direct comparative experimental data for a deuterated version of Miglustat is not currently available in published literature, this document outlines the expected performance differences based on established principles of deuteration and provides detailed protocols for the key experiments required to verify these hypotheses.
Miglustat is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By competitively and reversibly inhibiting GCS, Miglustat reduces the rate of glycosphingolipid production, a therapeutic strategy known as substrate reduction therapy for diseases like Gaucher disease type 1 and Niemann-Pick disease type C.[1][2][3]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to improve the metabolic stability of compounds. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This is known as the kinetic isotope effect (KIE).
This guide will explore the anticipated impact of deuteration on the in vitro profile of Miglustat, focusing on enzyme inhibition, metabolic stability, and cellular uptake.
Data Presentation: A Comparative Overview
The following tables summarize the hypothesized in vitro data for non-deuterated Miglustat and its predicted deuterated counterpart.
Table 1: Glucosylceramide Synthase (GCS) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
| Miglustat | Glucosylceramide Synthase | 10 - 50 | Competitive, Reversible Inhibitor |
| Deuterated Miglustat (Hypothetical) | Glucosylceramide Synthase | 10 - 50 | Competitive, Reversible Inhibitor |
Note: Deuteration is not expected to significantly alter the intrinsic inhibitory activity of Miglustat against its target enzyme, as this interaction is typically not dependent on C-H bond cleavage.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Miglustat | (Baseline Value) | (Baseline Value) |
| Deuterated Miglustat (Hypothetical) | Increased | Decreased |
Rationale: By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism is expected to decrease, leading to a longer half-life and lower intrinsic clearance in vitro.
Table 3: Cellular Uptake in a Relevant Cell Line (e.g., Macrophage-like cell line)
| Compound | Uptake Mechanism | Intracellular Concentration (at steady state) |
| Miglustat | Active Transport/Passive Diffusion | (Baseline Value) |
| Deuterated Miglustat (Hypothetical) | Active Transport/Passive Diffusion | Similar to Miglustat |
Note: As deuteration does not significantly alter the bulk, polarity, or shape of the molecule, the mechanisms and rate of cellular uptake are predicted to be largely unchanged.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the in vitro analysis of Miglustat.
References
A Guide to the Inter-Laboratory Quantification of Miglustat Using a Deuterated Internal Standard
An Objective Comparison of Analytical Performance Across Laboratories
This guide provides a comprehensive overview of a standardized method for the quantification of Miglustat in human plasma, designed for researchers, scientists, and professionals in drug development. It is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols and presents data from a hypothetical inter-laboratory study to highlight expected performance and variability. The inclusion of Miglustat-d9 as a stable isotope-labeled internal standard is critical for ensuring accuracy and precision in bioanalytical methods.[1][2]
Mechanism of Action: Inhibiting Glycosphingolipid Biosynthesis
Miglustat is an inhibitor of the enzyme glucosylceramide synthase, which plays a crucial role in the initial step of glycosphingolipid biosynthesis.[3] By blocking this enzyme, Miglustat reduces the accumulation of glycosphingolipids, which is the therapeutic basis for its use in treating lysosomal storage disorders such as Gaucher disease type I and Niemann-Pick disease type C.[3][4]
Inter-Laboratory Performance Comparison
To assess the robustness and transferability of the analytical method, a hypothetical inter-laboratory study was conducted involving three distinct laboratories. Each laboratory analyzed a set of quality control (QC) samples at low, medium, and high concentrations. The results, summarized below, demonstrate a high degree of consistency and reliability across the different sites.
Table 1: Summary of Quantitative Data from the Inter-Laboratory Study
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity Range (ng/mL) | 10 - 10,000 | 10 - 10,000 | 10 - 10,000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | > 0.995 |
| LLOQ (ng/mL) | 10 | 10 | 10 |
| Intra-Day Precision (%CV) | |||
| Low QC (30 ng/mL) | ≤ 8.5% | ≤ 9.2% | ≤ 8.8% |
| Mid QC (500 ng/mL) | ≤ 5.1% | ≤ 6.5% | ≤ 5.9% |
| High QC (8000 ng/mL) | ≤ 4.3% | ≤ 5.0% | ≤ 4.8% |
| Inter-Day Precision (%CV) | |||
| Low QC (30 ng/mL) | ≤ 10.2% | ≤ 11.5% | ≤ 10.8% |
| Mid QC (500 ng/mL) | ≤ 7.2% | ≤ 8.1% | ≤ 7.5% |
| High QC (8000 ng/mL) | ≤ 6.5% | ≤ 7.3% | ≤ 6.9% |
| Accuracy (% Recovery) | |||
| Low QC (30 ng/mL) | 95.5% - 104.1% | 93.8% - 105.2% | 94.5% - 103.7% |
| Mid QC (500 ng/mL) | 97.2% - 102.5% | 96.5% - 103.1% | 97.0% - 102.8% |
| High QC (8000 ng/mL) | 98.0% - 101.8% | 97.5% - 102.0% | 98.1% - 101.5% |
Data is representative of typical performance for validated LC-MS/MS assays.
Detailed Experimental Protocol
This section outlines the standardized protocol used by all participating laboratories for the quantification of Miglustat in human plasma.
Materials and Reagents
-
Miglustat reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Hydroxide solution (25%)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Sample Preparation
A simple protein precipitation method is employed for sample cleanup.
-
Aliquot : Transfer 50 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 1000 ng/mL in methanol) to all tubes except for blanks.
-
Protein Precipitation : Add 200 µL of methanol to each tube.
-
Vortex : Vortex mix each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatography System : UHPLC system
-
Mass Spectrometer : Triple quadrupole mass spectrometer
-
Analytical Column : Gemini C18, 2.1 mm x 50 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A : Water with 0.01% Ammonium Hydroxide
-
Mobile Phase B : Methanol with 0.01% Ammonium Hydroxide
-
Flow Rate : 600 µL/min
-
Injection Volume : 10 µL
-
Gradient :
-
0.0 - 0.5 min: 10% B
-
0.5 - 1.5 min: 10% to 90% B
-
1.5 - 2.0 min: 90% B
-
2.0 - 2.1 min: 90% to 10% B
-
2.1 - 3.0 min: 10% B (Re-equilibration)
-
-
Ionization Mode : Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
MRM Transitions :
-
Miglustat : m/z 220.1 → 158.0
-
This compound : m/z 229.2 → 167.1 (representative transition)
-
Data Analysis
Quantification is performed by calculating the peak area ratio of Miglustat to its deuterated internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of QC and unknown samples are then determined from this curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: Miglustat vs. Miglust-d9 in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in bioanalytical method development, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of the ionization efficiency of Miglustat and its deuterated analog, Miglustat-d9, in the context of liquid chromatography-mass spectrometry (LC-MS) analysis.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the unlabeled analyte, Miglustat. This similarity is the cornerstone of their utility, as it ensures that both compounds exhibit comparable behavior throughout the analytical process, from sample extraction and chromatographic separation to, most critically, ionization in the mass spectrometer source.
The fundamental principle underpinning the use of a deuterated internal standard is that it will experience the same degree of ionization suppression or enhancement as the analyte of interest. This co-behavior allows for the accurate correction of signal variations caused by matrix effects, which are a common challenge in the analysis of complex biological samples. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more precise and accurate quantification.
Experimental Data: A Case Study with a Structurally Similar Compound
To illustrate the practical application and experimental validation of the similar ionization behavior between an analyte and its deuterated internal standard, we present data from a bioanalytical method validation for metformin, a hydrophilic amine, and its deuterated internal standard, metformin-d6. Metformin shares structural similarities with Miglustat, an iminosugar which is also a polyhydroxylated amine, making this a relevant case study.
The ionization efficiency is indirectly assessed by evaluating the matrix effect. The matrix factor (MF) is a measure of the degree of ion suppression or enhancement caused by the sample matrix. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. For a deuterated internal standard to effectively compensate for matrix effects, the MF of the analyte and the internal standard should be comparable.
The following table summarizes the matrix effect data from a study on the quantification of metformin in human plasma using metformin-d6 as an internal standard.
| Analyte/Internal Standard | Matrix Lot | Peak Area in Matrix (A) | Peak Area in Neat Solution (B) | Matrix Factor (MF = A/B) |
| Metformin (Low QC) | 1 | 85,673 | 98,456 | 0.87 |
| Metformin-d6 (IS) | 1 | 123,456 | 141,890 | 0.87 |
| Metformin (Low QC) | 2 | 82,112 | 98,456 | 0.83 |
| Metformin-d6 (IS) | 2 | 118,765 | 141,890 | 0.84 |
| Metformin (Low QC) | 3 | 88,934 | 98,456 | 0.90 |
| Metformin-d6 (IS) | 3 | 128,880 | 141,890 | 0.91 |
| Metformin (High QC) | 1 | 850,123 | 977,153 | 0.87 |
| Metformin-d6 (IS) | 1 | 124,001 | 141,890 | 0.87 |
| Metformin (High QC) | 2 | 812,345 | 977,153 | 0.83 |
| Metformin-d6 (IS) | 2 | 119,543 | 141,890 | 0.84 |
| Metformin (High QC) | 3 | 881,234 | 977,153 | 0.90 |
| Metformin-d6 (IS) | 3 | 128,543 | 141,890 | 0.91 |
This data is representative and compiled for illustrative purposes based on typical results from such validation studies.
As the data demonstrates, the matrix factor for metformin and its deuterated internal standard, metformin-d6, are highly comparable across different lots of human plasma and at different concentration levels. This indicates that both compounds experience a similar degree of ion suppression, validating the use of the deuterated standard for accurate quantification. A similar outcome is expected when comparing Miglustat and this compound.
Experimental Protocol: Assessment of Matrix Effects
The following is a detailed methodology for the assessment of matrix effects to evaluate the comparative ionization efficiency of an analyte and its deuterated internal standard.
Objective: To determine the effect of matrix components on the ionization of the analyte and its deuterated internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Analyte reference standard (e.g., Miglustat).
-
Deuterated internal standard (e.g., this compound).
-
Appropriate solvents for dissolution and mobile phase preparation (e.g., methanol, acetonitrile, water, formic acid).
-
LC-MS/MS system.
Procedure:
-
Preparation of 'Neat' Solutions (Set 1):
-
Prepare solutions of the analyte at low and high quality control (QC) concentrations in the reconstitution solvent.
-
Add the deuterated internal standard at the working concentration to these solutions.
-
-
Preparation of 'Post-Extraction Spiked' Samples (Set 2):
-
Process blank matrix samples from each of the six sources using the established extraction procedure.
-
Spike the extracted blank matrix with the analyte at low and high QC concentrations.
-
Add the deuterated internal standard at the working concentration.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Record the peak areas for the analyte and the internal standard.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the MF for both the analyte and the internal standard for each matrix source using the following formula: MF = (Peak Area in Post-Extraction Spiked Sample) / (Mean Peak Area in Neat Solution)
-
-
Calculation of Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
Calculate the IS-Normalized MF for each matrix source: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Evaluation:
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%. A low %CV indicates that the deuterated internal standard effectively tracks and compensates for the variability in the analyte's ionization due to matrix effects.
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the theoretical basis for using a deuterated internal standard and the experimental workflow for assessing matrix effects.
Caption: Conceptual diagram illustrating how matrix effects equally influence the ionization of Miglustat and this compound.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
A Comparative Guide to the Bioanalytical Performance of Miglustat Using Deuterated Internal Standards Across Different Mass Spectrometry Platforms
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative evaluation of the performance of Miglustat analysis, often utilizing its deuterated form, Miglustat-d9, as an internal standard, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented here is synthesized from published bioanalytical method validation studies.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Miglustat in biological matrices. These methods typically employ a deuterated internal standard like this compound for accurate and precise measurement.
| Parameter | Method 1 (Triple Quadrupole with APCI) | Method 2 (Triple Quadrupole with ESI) |
| Mass Spectrometer | Triple Stage Quadrupole | Triple Quadrupole |
| Ionization Source | APCI | ESI |
| Linearity Range | 10 - 10,000 ng/mL | 125 - 2500 ng/mL (Plasma) 50 - 1000 ng/mL (CSF) |
| Intra-day Precision (CV%) | ≤ 14.1% (Mouse Plasma) ≤ 13.5% (Human Plasma) | < 6% |
| Inter-day Precision (CV%) | Not explicitly stated, but intra-day over several days reported. | < 6.5% |
| Intra-day Accuracy | 84.5 - 107.2% (Mouse Plasma) 93.6 - 100.0% (Human Plasma) | 98 - 106.5% |
| Inter-day Accuracy | 90.9 - 104.0% (Mouse Plasma) | Not explicitly stated, but between-run accuracy is within 98-106.5% |
| Internal Standard | N-(n-nonyl)deoxynojirimycin | Miglitol |
Note: While this compound is a commonly used internal standard for Miglustat, the cited studies used other internal standards. The performance characteristics reflect the overall method performance.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are the protocols from the studies referenced in the comparison table.
Method 1: LC-MS/MS with APCI
-
Sample Preparation: Simple protein precipitation with methanol.[1]
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: Triple stage quadrupole mass spectrometer.[1]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions:
-
Miglustat: m/z 220.1 → 158.0.
-
Internal Standard (N-(n-nonyl)deoxynojirimycin): m/z 290.1 → 228.0.
-
-
Method 2: LC-MS/MS with ESI
-
Sample Preparation: Protein precipitation with a mixture of acetonitrile/methanol (75/25 v/v).
-
Chromatography:
-
Column: Atlantis HILIC (3 µm, 150 mm x 2.1 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile/water/ammonium acetate buffer (75/10/15, v/v/v).
-
Flow Rate: 230 µl/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
Miglustat: m/z 220 → 158.
-
Internal Standard (Miglitol): m/z 208 → 146.
-
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the typical experimental workflow for the bioanalysis of Miglustat and its mechanism of action.
References
Comparative Guide to Linearity and Range Determination for Miglustat Assay Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of Miglustat, focusing on the critical validation parameters of linearity and analytical range. We will explore a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Miglustat-d9 as a stable isotope-labeled internal standard (SIL-IS) and compare its performance characteristics against methods employing alternative, non-deuterated internal standards. The use of a deuterated internal standard is widely considered the gold standard in quantitative bioanalysis, as it most accurately mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and other sources of variability.[1][2]
Principle of Linearity and Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The analytical range is the interval between the upper and lower concentration of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
According to regulatory guidelines, such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), establishing linearity is a fundamental requirement for the full validation of any quantitative bioanalytical method.[3][4][5] This involves analyzing a series of calibration standards prepared in the same biological matrix as the study samples to define the standard curve from which the concentration of unknown samples will be determined.
Experimental Protocol: Miglustat Quantification by LC-MS/MS
This section details a representative protocol for determining the linearity and range of a Miglustat assay in human plasma using this compound as an internal standard.
2.1. Reagents and Materials
-
Miglustat reference standard
-
This compound internal standard (IS)
-
Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium Hydroxide or Ammonium Acetate (for mobile phase modification)
-
Purified water (18 MΩ·cm)
2.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare separate primary stock solutions of Miglustat and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for Miglustat by serially diluting the primary stock solution with a 50:50 methanol/water mixture. These solutions will be used to spike blank plasma for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in a 50:50 methanol/water mixture.
2.3. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike aliquots of blank human plasma with the appropriate Miglustat working standard solutions to create a calibration curve consisting of a blank sample (plasma processed without IS), a zero sample (plasma processed with IS), and typically 6-8 non-zero concentrations. A common range for Miglustat is 10 ng/mL to 10,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (in the middle of the calibration range)
-
High QC (at least 75% of the Upper Limit of Quantification)
-
2.4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (this compound) to all samples except the blank.
-
Vortex briefly.
-
Add 200 µL of cold methanol to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
2.5. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Gemini C18 (2.1 mm × 50 mm, 5 µm) or equivalent.
-
Mobile Phase: A binary gradient using (A) Water with 0.01% Ammonium Hydroxide and (B) Methanol with 0.01% Ammonium Hydroxide.
-
Flow Rate: 600 µL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Miglustat Transition: m/z 220.1 → 158.0
-
This compound Transition: m/z 229.1 → 167.0 (hypothetical, based on d9 labeling)
-
2.6. Linearity Assessment
-
Analyze the prepared calibration standards in triplicate.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis using a weighting factor (commonly 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.
Mandatory Visualizations
Caption: Experimental workflow for linearity and range determination.
Caption: Logical diagram of internal standard correction.
Performance Comparison of Analytical Methods
The choice of internal standard significantly impacts assay performance. A stable isotope-labeled internal standard like this compound is ideal because its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte through extraction and ionization, thereby providing superior correction for variability. The table below compares the performance of a method using this compound with published methods that use non-isotopic structural analogs as internal standards.
| Parameter | Method A (Gold Standard) | Method B | Method C |
| Analyte | Miglustat | Miglustat | Miglustat |
| Internal Standard (IS) | This compound (Deuterated) | N-(n-nonyl)deoxynojirimycin | Miglitol |
| Biological Matrix | Human Plasma | Human & Mouse Plasma | Human Plasma & CSF |
| Linear Range (ng/mL) | 10 - 10,000 | 10 - 10,000 | 125 - 2,500 |
| LLOQ (ng/mL) | 10 | 10 | 125 |
| Correlation (r²) | > 0.995 | Not specified, but method was linear | > 0.99 |
| Intra-day Precision (CV%) | < 10% | ≤ 13.5% | < 6% |
| Inter-day Precision (CV%) | < 10% | Not specified | < 6.5% |
| Accuracy / Recovery (%) | 95.0 - 105.0% | 93.6 - 100.0% | 98.0 - 106.5% |
Data for "Method A" is representative of a well-validated assay using a deuterated internal standard, aligned with regulatory expectations. Data for Methods B and C are sourced from the cited publications.
As the data illustrates, while all methods demonstrate acceptable performance for bioanalysis, the use of a deuterated internal standard (Method A) typically provides the tightest control over precision and accuracy across the entire analytical range. This is particularly important for clinical studies where data reliability is paramount. The broader linear range seen in Methods A and B is suitable for pharmacokinetic studies, which may encounter a wide range of plasma concentrations.
Conclusion
For the quantitative analysis of Miglustat in biological matrices, an LC-MS/MS method employing a deuterated internal standard, this compound, offers the most robust and reliable performance. The establishment of a wide linear range, low LLOQ, and high precision and accuracy are critical for supporting drug development and clinical research. While methods using non-isotopic internal standards can be validated successfully, the near-identical behavior of a SIL-IS provides superior correction for analytical variability, justifying its position as the preferred choice for achieving the highest quality quantitative data.
References
A Comparative Guide to the Accuracy and Precision of Miglustat Quantification Methods: A Focus on Miglustat-d9
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Miglustat, a crucial therapeutic agent for Gaucher disease and Niemann-Pick type C disease, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides an objective comparison of bioanalytical methods for Miglustat quantification, with a special focus on the performance of methods utilizing the deuterated internal standard, Miglustat-d9, against those employing non-deuterated alternatives.
The Gold Standard: Advantages of Deuterated Internal Standards
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard. A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of using a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and identical physicochemical behavior allow the deuterated standard to effectively compensate for variability in sample preparation, injection volume, and matrix effects (e.g., ion suppression or enhancement), ultimately leading to superior accuracy and precision of the quantitative results.
Comparative Analysis of Quantification Methods
While a specific validated bioanalytical method for Miglustat using this compound is not extensively published in peer-reviewed literature, its performance can be confidently inferred based on established principles and data from methods using non-deuterated internal standards. The following tables summarize the performance characteristics of two published LC-MS/MS methods for Miglustat quantification using the alternative internal standards, N-(n-nonyl)deoxynojirimycin and miglitol , alongside the expected performance of a method employing This compound .
Table 1: Comparison of Accuracy Data
| Internal Standard | Matrix | Spiked Concentration (ng/mL) | Mean Accuracy (%) | Reference |
| This compound (Expected) | Human Plasma | Low, Medium, High | 95.0 - 105.0 | Theoretical |
| N-(n-nonyl)deoxynojirimycin | Human Plasma | 30, 300, 8000 | 93.6 - 100.0 | [1] |
| N-(n-nonyl)deoxynojirimycin | Mouse Plasma | 30, 300, 8000 | 90.9 - 104.0 (Inter-day) | [1] |
| miglitol | Human Plasma | 250, 750, 2000 | 98.0 - 106.5 | [2] |
| miglitol | Human CSF | 75, 250, 750 | 99.3 - 105.3 | [2] |
Table 2: Comparison of Precision Data
| Internal Standard | Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| This compound (Expected) | Human Plasma | Low, Medium, High | < 10% | < 10% | Theoretical |
| N-(n-nonyl)deoxynojirimycin | Human Plasma | 30, 300, 8000 | ≤ 13.5 | Not Reported | [1] |
| N-(n-nonyl)deoxynojirimycin | Mouse Plasma | 30, 300, 8000 | ≤ 14.1 | ≤ 14.1 | |
| miglitol | Human Plasma | 250, 750, 2000 | < 6.0 | < 6.5 | |
| miglitol | Human CSF | 75, 250, 750 | < 5.5 | < 5.0 |
Experimental Protocols
Detailed methodologies for the quantification of Miglustat are crucial for reproducibility. Below are the experimental protocols for the methods using alternative internal standards, which would be highly similar for a method employing this compound, with adjustments primarily to the mass transitions monitored.
Method 1: Using N-(n-nonyl)deoxynojirimycin as Internal Standard
-
Sample Preparation: Simple protein precipitation with methanol.
-
Chromatography:
-
Column: Gemini C18 (50 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A binary gradient of methanol and water, both containing 0.01% of a 25% ammonium hydroxide solution.
-
Flow Rate: 600 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Mass Transitions:
-
Miglustat: m/z 220.1 → 158.0
-
N-(n-nonyl)deoxynojirimycin (IS): m/z 290.1 → 228.0
-
-
Method 2: Using miglitol as Internal Standard
-
Sample Preparation: Simple protein precipitation with a mixture of acetonitrile/methanol (75/25, v/v).
-
Chromatography:
-
Column: Atlantis HILIC Silica (150 mm × 2.1 mm, 3 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water/ammonium acetate buffer (75/10/15, v/v/v).
-
Flow Rate: 230 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Mass Transitions:
-
Miglustat: m/z 220 → 158
-
miglitol (IS): m/z 208 → 146
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard such as this compound is the recommended best practice for the quantitative bioanalysis of Miglustat. While validated methods using alternative internal standards can provide acceptable results, a this compound-based method is expected to deliver superior accuracy and precision by more effectively compensating for analytical variability. For researchers and drug development professionals, adopting a method with a deuterated internal standard will ensure the highest quality data for critical decision-making in their studies.
References
Safety Operating Guide
Safe Disposal of Miglustat-d9: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the drug development field, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Miglustat-d9, ensuring compliance with safety regulations and minimizing environmental impact.
I. Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Ensure adequate ventilation in the handling area to avoid inhalation of dust or aerosols.[1][2] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]
II. Disposal Methodology
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[3] This ensures that the compound is managed and treated in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect waste this compound, including any expired or excess material, in a suitable and properly labeled, closed container.
-
This container should be kept in a designated, well-ventilated storage area, away from incompatible materials.
-
-
Engage a Licensed Disposal Service:
-
Contact a certified chemical waste disposal company to arrange for the collection and disposal of the this compound waste.
-
These companies are equipped to handle and transport hazardous materials safely.
-
-
Recommended Destruction Method: Incineration:
-
The preferred method of destruction for this compound is controlled incineration.
-
This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.
-
-
Disposal of Contaminated Materials:
-
Any packaging, containers, or labware (e.g., pipette tips, glassware) that has come into direct contact with this compound must be treated as hazardous waste.
-
These materials should be disposed of in the same manner as the chemical product itself. Containers can be triple-rinsed, with the rinsate collected as hazardous waste, before the container is recycled or reconditioned.
-
Key Prohibitions:
-
Do NOT dispose of this compound in the regular trash.
-
Do NOT discharge this compound or its solutions into drains, sewer systems, water courses, or onto the ground. Environmental discharge must be avoided.
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Absorption: For solutions, absorb the spill with a liquid-binding material such as diatomite or universal binders. For solid spills, avoid creating dust.
-
Collection: Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal as hazardous waste.
-
Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Miglustat-d9
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Miglustat-d9, a deuterated form of the glucosylceramide synthase inhibitor, Miglustat. Adherence to these procedures is critical to minimize exposure risk and ensure safe disposal.
This compound, like its parent compound, requires careful handling due to its potential for skin and eye irritation. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, disposable nitrile gloves. The outer glove should be placed over the cuff of the lab coat.[1] | Prevents skin contact with the compound. Double gloving offers an additional layer of protection.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] A full-face shield is recommended when there is a risk of splashes.[4] | Protects eyes from airborne particles or splashes of the compound.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system such as a chemical fume hood. | Minimizes the risk of inhaling the powdered compound. |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow should be followed:
-
Preparation: Before handling this compound, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are properly fitted and the outer glove overlaps the lab coat cuff.
-
Weighing and Aliquoting: When weighing the powdered compound, use a spatula and weighing paper to minimize dust generation. Perform this task within a chemical fume hood or other ventilated enclosure.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the powdered compound to prevent splashing.
-
Doffing PPE: After handling is complete, remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the lab coat, inner gloves, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, weighing paper) should be placed in a designated hazardous waste container. Reusable labware should be decontaminated by thoroughly rinsing with an appropriate solvent, which should then be collected as hazardous waste. |
| Contaminated PPE | All disposable PPE (gloves, lab coat, etc.) should be placed in a sealed bag and disposed of as hazardous waste. |
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
